Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD
説明
Structure
2D Structure
特性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLYWUPKGDHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037589-69-7 | |
| Record name | 2,5-Dihydro-2,5-dioxo-N-(2-(2-(3-oxo-3-((4-(3-oxo-3-(2-oxo-1-azetidinyl)propyl)phenyl)amino)propoxy)ethoxy)ethyl)-1H-pyrrole-1-propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037589697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIHYDRO-2,5-DIOXO-N-(2-(2-(3-OXO-3-((4-(3-OXO-3-(2-OXO-1-AZETIDINYL)PROPYL)PHENYL)AMINO)PROPOXY)ETHOXY)ETHYL)-1H-PYRROLE-1-PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL4ESK12F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AZD1208
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of AZD1208, a potent and selective pan-Pim kinase inhibitor. The "Mal-amido-PEG2-C2-amido-Ph-C2-CO-" component of the specified molecule is a linker technology, likely for conjugation in antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs). This guide will focus on the pharmacologically active component, AZD1208.
Executive Summary
AZD1208 is an orally bioavailable small molecule that exhibits potent, ATP-competitive inhibition of all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways that are frequently upregulated in hematological malignancies and solid tumors, promoting cell proliferation and survival.[1][2] AZD1208 disrupts these pro-survival signals, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. Its primary mechanism involves the modulation of the mTOR signaling pathway and its downstream effectors.
Core Mechanism of Action: Pan-Pim Kinase Inhibition
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of proto-oncogenes that are overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and prostate cancer.[1][3] They play a significant role in cell cycle progression, apoptosis, and protein translation. AZD1208 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim kinases and preventing the phosphorylation of their downstream substrates.[2]
Quantitative Inhibition Profile
AZD1208 demonstrates low nanomolar potency against all three Pim kinase isoforms. The inhibitory activity has been quantified through both enzymatic and cell-based assays.
| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |
| Ki (nM) | 0.1 | 1.92 | 0.4 | [2] |
| IC50 (nM) (Enzymatic Assay, low ATP) | 0.4 | 5.0 | 1.9 | [1][2][4] |
| IC50 (nM) (Enzymatic Assay, 5 mM ATP) | 2.6 | 164 | 17 | [1][2] |
Key Signaling Pathways Modulated by AZD1208
The anti-neoplastic effects of AZD1208 are primarily mediated through its impact on the mTOR signaling pathway, a central regulator of cell growth and proliferation.
Caption: AZD1208 inhibits Pim kinases, disrupting downstream mTOR signaling and promoting anti-tumor effects.
Downregulation of mTORC1 Substrates
AZD1208 treatment leads to a dose-dependent reduction in the phosphorylation of key mTORC1 substrates, including:
-
4E-BP1 (eIF4E-binding protein 1): Hypophosphorylation of 4E-BP1 leads to its binding to eIF4E, inhibiting the formation of the eIF4F translation initiation complex and thereby suppressing cap-dependent mRNA translation.[1][2][4]
-
p70S6K (p70S6 Kinase): Inhibition of p70S6K phosphorylation prevents the subsequent phosphorylation of the S6 ribosomal protein, a key step in the regulation of protein synthesis and cell size.[1][2]
Induction of Apoptosis
Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter). By inhibiting Pim kinases, AZD1208 prevents the phosphorylation of BAD, allowing it to sequester anti-apoptotic Bcl-2 and Bcl-xL, ultimately leading to the activation of the intrinsic apoptotic pathway.[1][3] This is often accompanied by an increase in cleaved caspase-3.[2]
Cell Cycle Arrest
Pim kinases are known to phosphorylate cell cycle regulators such as p27Kip1. Inhibition of Pim kinases by AZD1208 can lead to the stabilization of p27, resulting in a G1/S phase cell cycle arrest.[2][5]
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of AZD1208's mechanism of action are provided below.
Pan-Pim Kinase Inhibition Assay
This assay quantifies the inhibitory activity of AZD1208 against the three Pim kinase isoforms.
-
Principle: A mobility shift assay is used to measure the phosphorylation of a fluorescently labeled peptide substrate by the respective Pim kinase.
-
Materials:
-
Purified human Pim-1, Pim-2, and Pim-3 enzymes.
-
Fluorescently labeled BAD peptide substrate.
-
ATP.
-
AZD1208.
-
Assay buffer (50 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Tween 20, 50 µg/mL BSA, 10 mM MgCl2).
-
Stop solution (100 mM HEPES, pH 7.5, 25 mM EDTA, 0.015% Brij-35).
-
-
Procedure:
-
Prepare a serial dilution of AZD1208 in DMSO.
-
In a microplate, combine the assay buffer, Pim kinase enzyme, and AZD1208 at various concentrations.
-
Initiate the reaction by adding a mixture of the BAD peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the ratio of phosphorylated to unphosphorylated substrate using a suitable microfluidic capillary electrophoresis system.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
This assay determines the effect of AZD1208 on the proliferation of cancer cell lines.
-
Principle: A resazurin-based assay (e.g., CellTiter-Blue) measures the metabolic activity of viable cells.
-
Materials:
-
AML cell lines (e.g., MOLM-16, KG-1a).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
AZD1208.
-
CellTiter-Blue reagent.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of AZD1208 or vehicle control (DMSO) for 72 hours.
-
Add CellTiter-Blue reagent to each well and incubate for 4 hours at 37°C.
-
Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Immunoblotting
This technique is used to detect changes in the phosphorylation status of key signaling proteins following AZD1208 treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins and their phosphorylated forms.
-
Materials:
-
AML cell lines.
-
AZD1208.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-p-p70S6K, anti-p70S6K, anti-p-BAD, anti-BAD, anti-cleaved caspase-3, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells and treat with various concentrations of AZD1208 for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of AZD1208.
Caption: A representative workflow for the preclinical evaluation of AZD1208.
Conclusion
AZD1208 is a potent pan-Pim kinase inhibitor that exerts its anti-tumor effects by disrupting critical pro-survival signaling pathways, primarily the mTOR pathway. Its mechanism of action, characterized by the inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest, provides a strong rationale for its investigation as a therapeutic agent in various malignancies, particularly those with aberrant Pim kinase expression. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the continued exploration of Pim kinase inhibitors.
References
An In-depth Technical Guide to the Synthesis and Characterization of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and characterization of a complex linker-drug conjugate, identified as Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD. This molecule is designed for application in targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise delivery of a cytotoxic payload is paramount. The structure combines a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG spacer to improve pharmacokinetic properties, and a cleavable linker system attached to a representative cytotoxic payload, generically termed "AZD". This guide details the multi-step synthetic route, provides explicit experimental protocols, summarizes characterization data, and visualizes key processes. While the specific "AZD" payload is generalized, the principles and methodologies presented are broadly applicable to the synthesis of similar complex bioconjugates.
Introduction
Antibody-drug conjugates (ADCs) represent a highly promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1][2][3] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of payload release.[4][5][] An ideal linker must be stable in systemic circulation to prevent premature drug release and then be efficiently cleaved to release the active payload upon internalization into the target cancer cell.[1][4][7]
The molecule this compound is a sophisticated linker-payload system designed for this purpose. Its key components are:
-
Maleimide (Mal): A reactive group that forms a stable thioether bond with cysteine residues on an antibody.[][8]
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol spacer that enhances hydrophilicity, which can reduce aggregation and improve the overall pharmacological properties of the conjugate.[9]
-
Cleavable Moiety: The amido-Ph-C2-CO portion represents a system, likely sensitive to lysosomal enzymes, designed for controlled payload release inside the target cell.[5][10][11]
-
AZD Payload: Represents a potent cytotoxic agent. For the purposes of this guide, we will model this on a generic but potent kinase inhibitor.
This guide will systematically describe the synthetic pathway from commercially available starting materials to the final product and the analytical methods used to confirm its identity and purity at each stage.
Synthetic Strategy
The synthesis of the target molecule is approached via a convergent strategy, where key fragments are synthesized separately and then coupled in the final steps. This approach allows for easier purification of intermediates and generally leads to higher overall yields. The synthesis is divided into three main parts:
-
Part A: Synthesis of the Maleimide-PEG Fragment (3)
-
Part B: Synthesis of the Phenyl-Linker-Payload Fragment (6)
-
Part C: Coupling of Fragments and Final Product Formation (7)
Overall Synthetic Workflow
The multi-step synthesis is visualized in the workflow diagram below.
Caption: Convergent synthesis workflow for the target linker-payload molecule.
Experimental Protocols
Materials and General Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by LC-MS. Purification of intermediates and the final product was performed by flash column chromatography or preparative reverse-phase HPLC.[12][13] Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.[14][15] High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF instrument.
Synthesis of Maleimide-PEG2-NH2 Fragment (3)
-
Step 1a: Synthesis of Boc-NH-PEG2-Maleimide Intermediate
-
Protocol: To a solution of Boc-NH-PEG2-COOH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add maleic anhydride (1.1 eq) and triethylamine (B128534) (TEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes. Add acetic anhydride (2.0 eq) and sodium acetate (B1210297) (0.5 eq). Heat the reaction to 40°C and stir for 4 hours. After cooling, the reaction mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
-
Step 1b: Deprotection to yield Maleimide-PEG2-NH2 (3)
-
Protocol: Dissolve the Boc-protected intermediate from Step 1a in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) three times to yield the TFA salt of the desired amine fragment (3), which is used in the next step without further purification.
-
Synthesis of Phenyl-Linker-Payload Fragment (6)
-
Step 2: Amide Coupling to form Fragment (6)
-
Protocol: To a solution of the AZD-NH2 payload (4) (1.0 eq) and the phenyl-linker acid (5) (1.05 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at room temperature for 6 hours. The reaction is monitored by LC-MS. Upon completion, the mixture is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product (6) is purified by flash chromatography.
-
Final Coupling to Synthesize this compound (7)
-
Step 3: Final Amide Coupling
-
Protocol: Combine the Phenyl-Linker-Payload Fragment (6) (1.0 eq) and the Maleimide-PEG2-NH2 Fragment (3) (TFA salt, 1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (4.0 eq). Stir the mixture at room temperature overnight. The reaction progress is monitored by LC-MS. The final product is purified directly from the reaction mixture using preparative reverse-phase HPLC to yield the target molecule (7) as a white solid.
-
Characterization Data
The identity and purity of all intermediates and the final product were confirmed using a suite of analytical techniques.[7][16] Representative data are summarized below.
Table 1: Summary of Intermediate Characterization
| Compound | Method | Expected Result | Observed Result | Purity (HPLC) |
| Fragment (3) | ESI-MS | [M+H]⁺ = 215.10 | [M+H]⁺ = 215.12 | >95% |
| Fragment (6) | ESI-MS | [M+H]⁺ = (MW of AZD + 175.08) | Varies with AZD | >98% |
| ¹H NMR | Ar-H, Alkyl-H peaks | Consistent with structure |
Table 2: Characterization of Final Product (7)
| Analysis Method | Parameter | Expected Value | Observed Value |
| HRMS (ESI-TOF) | [M+H]⁺ | (MW of AZD + 372.18) | Varies with AZD payload |
| ¹H NMR (400 MHz) | Maleimide protons | Singlet, ~δ 6.8 ppm | δ 6.81 (s, 2H) |
| PEG protons | Multiplets, δ 3.5-3.8 ppm | δ 3.55-3.75 (m, 8H) | |
| Aromatic protons | Multiplets, δ 7.1-7.6 ppm | Consistent with structure | |
| RP-HPLC [12][17] | Purity | >95% | 97.2% |
| Retention Time | - | 15.4 min (Gradient method) |
Mechanism of Action and Biological Context
The final conjugate is designed to be attached to a tumor-targeting antibody. Once the resulting ADC binds to its target antigen on a cancer cell, it is internalized, typically via receptor-mediated endocytosis.[3][18]
Intracellular Payload Release
Inside the cell, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases. The amido-Ph-C2 linker is designed to be susceptible to cleavage by lysosomal enzymes like Cathepsin B.[10][11] This enzymatic cleavage initiates a self-immolative cascade that liberates the active "AZD" payload into the cytoplasm.
Caption: Intracellular processing of the ADC and release of the cytotoxic payload.
Hypothetical Payload Signaling Pathway
Assuming the "AZD" payload is a MEK inhibitor (e.g., similar to AZD8330), its release would disrupt the RAS/RAF/MEK/ERK signaling pathway, which is often constitutively active in cancer and drives cell proliferation.[19]
Caption: Inhibition of the MEK/ERK pathway by the released 'AZD' payload.
Conclusion
This technical guide outlines a robust and reproducible synthetic route for the linker-payload molecule this compound. The convergent strategy, detailed protocols, and comprehensive characterization data provide a solid foundation for the production of this key component for targeted therapeutics. The modular nature of the synthesis allows for the straightforward substitution of the linker components or the cytotoxic payload, making this a versatile platform for the development of next-generation antibody-drug conjugates. The provided workflows and pathway diagrams offer clear visual aids to understand both the chemical synthesis and the biological mechanism of action.
References
- 1. abzena.com [abzena.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD (PF-05231023): A Long-Acting FGF21 Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the long-acting Fibroblast Growth Factor 21 (FGF21) analogue, commonly known as PF-05231023. While initially inquired about as "Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD," the scientifically recognized and publicly documented designation for this molecule is PF-05231023. This document details its chemical structure, physicochemical properties, mechanism of action through the FGF21 signaling pathway, and relevant experimental data. The information is intended to support researchers and drug development professionals in understanding and utilizing this potent metabolic regulator.
Chemical Identity and Structure
PF-05231023 is a complex bioconjugate that consists of two engineered [des-His1, Ala129Cys]FGF21 molecules covalently attached to a non-targeting human IgG1 κ scaffold. The linkage is achieved through a maleimide-containing linker, giving the molecule its extended half-life and enhanced stability. The term "this compound" describes the linker and a payload, where "AZD" appears to be an internal or less common identifier. The core active component is the FGF21 analogue.
The chemical structure of the linker-payload portion, as represented in public databases, is detailed below.
Synonyms: Mal-PEG2-AZD, PF-05231023[1]
Chemical Structure
The linker component facilitates the covalent attachment to the engineered cysteine residue on the FGF21 analogue via a maleimide (B117702) group. The full structure of PF-05231023 is a large biomolecule, and the following details pertain to the linker-payload moiety identified by CAS Number 1037589-69-7.
IUPAC Name: 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide
SMILES: C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
InChI: InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32)
Physicochemical Properties
A summary of the key physicochemical properties of the linker-payload component of PF-05231023 is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₄O₈ | ChemScene |
| Molecular Weight | 528.55 g/mol | MedChemExpress, ChemScene |
| CAS Number | 1037589-69-7 | MedChemExpress, ChemScene |
| Purity | ≥98% | ChemScene |
| Solubility | DMSO: 100 mg/mL (189.20 mM; requires ultrasonic) | MedChemExpress |
| In vivo (formulation): ≥ 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | MedChemExpress | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | MedChemExpress |
| Topological Polar Surface Area (TPSA) | 151.42 Ų | ChemScene |
| LogP | 0.1712 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 8 | ChemScene |
| Rotatable Bonds | 16 | ChemScene |
Mechanism of Action: The FGF21 Signaling Pathway
PF-05231023 functions as a potent agonist of the FGF21 receptor complex. FGF21 is a hormone that plays a crucial role in regulating glucose and lipid metabolism.[2] Its signaling is mediated through a complex formed by an FGF receptor (primarily FGFR1c) and a co-receptor, β-Klotho.[3] The binding of FGF21 to this complex activates downstream signaling cascades, leading to a variety of metabolic effects.
The primary mechanism of action for the weight-loss effects of PF-05231023 in preclinical models is a reduction in food intake.[3][4] It also exerts direct effects on lipid metabolism, leading to reduced triglyceride levels and improved lipid profiles.[2][5]
Below is a diagram illustrating the general FGF21 signaling pathway.
Caption: A simplified diagram of the FGF21 signaling pathway.
Experimental Protocols
While a specific, detailed synthesis protocol for the proprietary molecule PF-05231023 is not publicly available, a general workflow for the bioconjugation of a maleimide-PEG linker to a protein containing an engineered cysteine can be described.
General Bioconjugation Protocol (Maleimide-Thiol Reaction)
This protocol outlines the general steps for conjugating a maleimide-containing linker to a thiol-containing protein, such as the engineered FGF21 analogue used in PF-05231023.
Caption: A generalized workflow for maleimide-thiol bioconjugation.
In Vivo Experimental Design: A Representative Study
The following table summarizes a typical experimental design for evaluating the in vivo efficacy of PF-05231023 in a diet-induced obese (DIO) mouse model, based on published studies.[6][7]
| Parameter | Description |
| Animal Model | Diet-induced obese (DIO) mice |
| Treatment Groups | - Vehicle control- PF-05231023 (various dose levels, e.g., 1, 3, 10 mg/kg) |
| Administration Route | Subcutaneous (SC) or Intravenous (IV) |
| Dosing Frequency | Once weekly |
| Study Duration | 3-4 weeks |
| Key Endpoints | - Body weight- Food intake- Plasma glucose and insulin (B600854) levels (e.g., during an oral glucose tolerance test - OGTT)- Plasma lipid profile (triglycerides, cholesterol)- Plasma levels of PF-05231023 (pharmacokinetics) |
Analytical Characterization
The characterization of a complex bioconjugate like PF-05231023 requires a suite of analytical techniques to confirm its identity, purity, and stability.
| Analytical Method | Purpose |
| SDS-PAGE | To determine the apparent molecular weight and purity of the conjugate. |
| Size Exclusion Chromatography (SEC-HPLC) | To assess the aggregation state and purity of the conjugate. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and its components. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the structure of the linker and confirm its conjugation to the protein. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the concentration of PF-05231023 in plasma samples for pharmacokinetic studies.[6] |
Summary of Preclinical and Clinical Findings
PF-05231023 has been evaluated in various preclinical models and in human clinical trials. A summary of the key findings is presented below.
| Study Type | Key Findings | References |
| In Vitro | Potent agonist activity at the FGFR1c/β-Klotho complex, stimulating ERK1/2 phosphorylation. | [8] |
| Rodent Models (DIO mice) | - Significant reduction in body weight.- Decreased plasma glucose and triglycerides.- Improved insulin sensitivity. | [6][7][8] |
| Non-Human Primates | - Marked decrease in food intake leading to reduced body weight.- Improved lipid profiles. | [5] |
| Human Clinical Trials | - Significant decrease in body weight in overweight/obese subjects with type 2 diabetes.- Improved plasma lipoprotein profile.- Increased adiponectin levels.- Dose-dependent changes in markers of bone formation and resorption.- Some studies reported increases in blood pressure and pulse rate at higher doses. | [5] |
Conclusion
PF-05231023 is a long-acting FGF21 analogue with significant potential as a therapeutic agent for metabolic disorders, including obesity and dyslipidemia. Its unique structure, combining an engineered FGF21 protein with a non-targeting antibody scaffold via a stable linker, results in a molecule with an extended pharmacokinetic profile and potent biological activity. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and experimental considerations for researchers and drug developers working in the field of metabolic diseases. Further investigation into its long-term safety and efficacy is ongoing.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PF-05231023 reduces lipid deposition in apolipoprotein E-deficient mice by inhibiting the expression of lipid synthesis genes [frontiersin.org]
- 3. PF-05231023, a long-acting FGF21 analogue, decreases body weight by reduction of food intake in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-05231023, a long-acting FGF21 analogue, decreases body weight by reduction of food intake in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Long-Acting FGF21 Molecule, PF-05231023, Decreases Body Weight and Improves Lipid Profile in Non-human Primates and Type 2 Diabetic Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics (PK), Pharmacodynamics (PD) and Integrated PK/PD Modeling of a Novel Long Acting FGF21 Clinical Candidate PF-05231023 in Diet-Induced Obese and Leptin-Deficient Obese Mice | PLOS One [journals.plos.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medkoo.com [medkoo.com]
The Role of Maleimide in the Bioconjugation of PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. Maleimide (B117702) chemistry plays a pivotal role in the bioconjugation of PROTACs, offering a robust and specific method for covalently linking these components, particularly through reaction with cysteine residues on the target protein. This technical guide provides a comprehensive overview of the role of maleimide in PROTAC bioconjugation, including the underlying chemistry, quantitative data on the efficacy of maleimide-utilizing and analogous covalent PROTACs, detailed experimental protocols, and visual representations of key pathways and workflows.
The Core Chemistry: Maleimide-Thiol Michael Addition
The primary role of maleimide in PROTAC bioconjugation lies in its highly efficient and selective reaction with thiol groups, most notably the sulfhydryl side chain of cysteine residues in proteins. This reaction, a Michael addition, proceeds under mild, biocompatible conditions, typically at a pH range of 6.5-7.5, and is significantly faster than reactions with other nucleophilic residues like amines at neutral pH.[1]
The maleimide group's electrophilic double bond is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue, resulting in the formation of a stable thioether bond. This covalent linkage ensures the irreversible binding of the PROTAC to its target protein, a key feature of covalent PROTACs that can lead to enhanced potency and prolonged duration of action.
While highly effective, the stability of the resulting succinimide (B58015) ring can be a concern. It is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment, which can lead to off-target effects.[2] To mitigate this, strategies such as hydrolysis of the succinimide ring to a more stable ring-opened product have been developed.[3]
Quantitative Efficacy of Cysteine-Targeted Covalent PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). While specific data for PROTACs explicitly using a maleimide linker for target engagement is emerging, a strong parallel can be drawn with other covalent PROTACs that target cysteine residues via similar Michael addition reactions, such as those utilizing acrylamide (B121943) or cyano-acrylamide warheads.
Table 1: Degradation Efficacy of Covalent EGFR-Targeting PROTACs
| PROTAC | Target (Cell Line) | Warhead Chemistry | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| P3 | EGFRdel19 (HCC827) | Purine-based | VHL | 0.51 | Not Reported | [1] |
| EGFRL858R/T790M (H1975) | 126.2 | Not Reported | [1] | |||
| C6 | EGFRL858R/T790M/C797S (H1975-TM) | Acrylamide | CRBN | 10.2 | Not Reported | [1][4] |
| EGFRDel19/T790M/C797S | 36.5 | Not Reported | [4] | |||
| CP17 | EGFRdel19 (HCC827) | Purine-based (covalent) | CRBN | 0.49 | Not Reported | [3][5] |
| EGFRL858R/T790M (H1975) | 1.56 | Not Reported | [5] | |||
| PROTAC 1q | EGFRL858R/T790M (H1975) | CO-1686 derivative | VHL | 355.9 | >90% | [6] |
| PROTAC 10 | EGFRdel19 (HCC827) | Pyrido[3,4-d]pyrimidine | Not Specified | 34.8 | ~90% | [7] |
Table 2: Degradation Efficacy of Covalent BTK-Targeting PROTACs
| PROTAC | Target (Cell Line) | Warhead Chemistry | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | BTK (MOLM-14) | Cyano-acrylamide | CRBN | 6.6 | Not Reported | [2] |
| MT-802 | BTK | Ibrutinib derivative | CRBN | ~12 | >99% | [8] |
Experimental Protocols
General Protocol for Maleimide-Based Bioconjugation of a PROTAC Component
This protocol describes the general steps for conjugating a maleimide-functionalized linker to a cysteine-containing peptide or protein, a key step in assembling certain PROTACs.
Materials:
-
Cysteine-containing peptide/protein
-
Maleimide-functionalized linker (e.g., Maleimide-PEG-NHS ester)
-
Degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)
-
Reducing agent (e.g., TCEP, tris(2-carboxyethyl)phosphine)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., HPLC or FPLC)
Procedure:
-
Reduction of Disulfides (if necessary): Dissolve the cysteine-containing peptide/protein in degassed conjugation buffer. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
Conjugation Reaction: Dissolve the maleimide-functionalized linker in a compatible solvent (e.g., DMSO) and add it to the reduced peptide/protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 100-fold molar excess of the quenching reagent to consume any unreacted maleimide. Incubate for 30 minutes.
-
Purification: Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and unconjugated starting materials.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS) and assess the conjugation efficiency by UV-Vis spectroscopy or HPLC.
Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Target cell line
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis.
-
Western Blotting: Transfer the proteins to a membrane. Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Interpretation: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing Key Processes and Pathways
Diagram 1: Maleimide-Thiol Bioconjugation Reaction
Caption: The Michael addition reaction between a maleimide and a thiol group.
Diagram 2: PROTAC-Mediated Protein Degradation Workflow
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
Diagram 3: Simplified EGFR Signaling Pathway Targeted by PROTACs
Caption: EGFR signaling pathway and the intervention by EGFR-targeting PROTACs.
Conclusion
Maleimide chemistry provides a powerful and versatile tool for the bioconjugation of PROTACs, enabling the creation of potent covalent degraders that can irreversibly bind to their target proteins. The high selectivity for cysteine residues and the efficiency of the Michael addition reaction make it an attractive strategy for PROTAC design. While challenges such as the stability of the resulting linkage exist, ongoing research into linker technology and conjugation strategies continues to refine and improve the application of maleimide and analogous reactive groups in the development of next-generation protein degraders. This guide serves as a foundational resource for researchers and drug developers seeking to leverage this important bioconjugation technique in the pursuit of novel therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][2] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments.[3] This enhanced solubility is crucial not only for facile handling and formulation but also for improving the bioavailability of the molecule.[4] By mitigating the hydrophobicity of the two ligands, PEG linkers can prevent aggregation and improve the overall pharmacokinetic profile of the PROTAC.[5]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1]
Facilitating Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[6] The length and flexibility of the PEG linker are critical determinants in this process.[6] An optimal linker length allows the two ligands to bind to their respective proteins without steric hindrance, enabling the necessary protein-protein interactions for ubiquitination. The flexibility of PEG linkers provides the conformational freedom required for the PROTAC to adopt an optimal orientation for ternary complex formation, which can be particularly beneficial for challenging targets.[6]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies a more complete degradation of the target protein. The length of the PEG linker has been shown to have a profound impact on both of these parameters.
| Target Protein | E3 Ligase | Linker Type | Number of PEG Units | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 0 | < 500 | > 90 | [7] |
| BRD4 | CRBN | PEG | 1 | > 5000 | ~20 | [7] |
| BRD4 | CRBN | PEG | 2 | > 5000 | ~40 | [7] |
| BRD4 | CRBN | PEG | 4 | < 500 | > 90 | [7] |
| BRD4 | CRBN | PEG | 5 | < 500 | > 90 | [7] |
| BTK | CRBN | PEG/Alkyl | 4 | 1.8 | > 95 | [8] |
| BTK | CRBN | PEG/Alkyl | 8 | 4.3 | > 95 | [8] |
| BTK | CRBN | PEG/Alkyl | 12 | 10.2 | > 95 | [8] |
Signaling Pathway and Experimental Workflow
To understand the function of PEG linkers in PROTACs, it is essential to visualize the underlying biological pathway and the experimental workflow used to evaluate these molecules.
PROTAC-mediated protein degradation pathway.
A typical workflow for PROTAC development.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTACs with PEG linkers.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[3]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[3]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[3]
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.[3]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[3]
-
In-Cell Western Assay for Protein Degradation
This plate-based immunofluorescence method offers a higher throughput alternative to traditional Western blotting for quantifying protein degradation.[6]
-
Cell Plating and Treatment:
-
Fixation and Permeabilization:
-
Immunostaining and Detection:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.[6]
-
Incubate with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the cells and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.[6]
-
Wash the cells and allow them to dry completely.[6]
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).[6]
-
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.[9][10]
-
Cell Culture:
-
Permeability Measurement:
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 0.25% BSA).[9]
-
To measure apical to basolateral (A-B) permeability, add the PROTAC compound to the apical chamber and fresh transport buffer to the basolateral chamber.[10]
-
To measure basolateral to apical (B-A) permeability, add the PROTAC to the basolateral chamber and fresh buffer to the apical chamber.[10]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[9]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.[9]
-
-
Analysis:
Biophysical Assays for Ternary Complex Formation
These assays are crucial for understanding the thermodynamics and kinetics of PROTAC-induced ternary complex formation.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.[12]
-
To measure binary binding, inject the PROTAC over the surface at various concentrations.[12]
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase surface.[12]
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions. The cooperativity factor (alpha) can be calculated from these values.[12]
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the E3 ligase in the ITC cell and the PROTAC in the injection syringe to measure the binary interaction.[13]
-
To measure the ternary complex formation, place a pre-formed complex of the E3 ligase and the target protein in the cell and titrate in the PROTAC.[13]
-
The heat changes upon each injection are measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions.[13]
-
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET):
-
Use a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).[14]
-
In the presence of the PROTAC, the formation of the ternary complex brings the tags into proximity.[14]
-
Add a FRET donor (e.g., terbium-conjugated anti-GST antibody) and a FRET acceptor (e.g., fluorescently labeled anti-His antibody).[14]
-
Excitation of the donor will result in energy transfer to the acceptor if they are in close proximity, leading to a FRET signal that is proportional to the amount of ternary complex formed.[14]
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] A thorough understanding of the principles outlined in this guide, coupled with the systematic application of the described experimental protocols, will empower researchers to accelerate the development of novel and potent targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro evaluation of PF-05231023, a long-acting analog of Fibroblast Growth Factor 21 (FGF21). Initially identified by the chemical name Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD, PF-05231023 is a fusion protein. It comprises an engineered FGF21 variant covalently linked to a human IgG1 Fc fragment, a modification that significantly extends its half-life while retaining potent biological activity.[1] As an FGF21-receptor agonist, PF-05231023 holds potential for the treatment of type 2 diabetes and other metabolic diseases.[1] This document details the core in vitro assays for characterizing the potency and mechanism of action of PF-05231023, including detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action
PF-05231023 exerts its metabolic effects by acting as a potent agonist at the FGF receptor 1c (FGFR1c)/β-Klotho complex.[1] The formation of this ternary complex is essential for initiating downstream intracellular signaling. A primary and measurable outcome of this activation is the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] This signaling cascade, predominantly in adipose tissue, is believed to mediate many of the therapeutic effects of FGF21 analogs, including enhanced glucose uptake and regulation of lipid metabolism.[3]
Quantitative Data Summary
The in vitro potency of PF-05231023 and other FGF21 analogs is determined through various functional and binding assays. The following table summarizes key quantitative data for PF-05231023 and a representative engineered FGF21 analog.
| Compound | Assay | Cell Line/System | Parameter | Value | Reference |
| PF-05231023 | ERK1/2 Phosphorylation | Cells expressing FGFR1c/β-Klotho | EC₅₀ | ~0.5–1 nM | [1] |
| Engineered FGF21 Analog (FGF21WF) | Binding to soluble β-Klotho | Microscale Thermophoresis | K_d | 3.4 ± 1.3 nM | [4] |
| Engineered FGF21 Analog (FGF21WF) | FGFR1c Tyrosine Phosphorylation | L6 cells co-expressing β-Klotho and FGFR1c | EC₅₀ | ~10-fold more potent than wild-type FGF21 | [4] |
Key In Vitro Experimental Protocols
A robust in vitro evaluation of PF-05231023 typically involves a series of assays to confirm its mechanism of action and quantify its biological activity. Below are detailed protocols for the essential experiments.
ERK1/2 Phosphorylation Assay via Western Blot
This assay is fundamental for confirming the activation of the FGFR1c/β-Klotho signaling pathway by PF-05231023.
Objective: To measure the dose-dependent increase in ERK1/2 phosphorylation in response to PF-05231023 treatment.
Materials:
-
HEK-293 cells stably co-transfected with human FGFR1c and β-Klotho.
-
Cell culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Serum-free medium for starvation.
-
PF-05231023 stock solution.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK-293 cells expressing FGFR1c/β-Klotho in standard culture medium.
-
Seed cells into 6-well plates and grow to 80-90% confluency.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with serum-free medium.
-
Incubate the cells in serum-free medium for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of PF-05231023 in serum-free medium.
-
Aspirate the starvation medium and add the PF-05231023 dilutions to the cells. Include a vehicle-only control.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting: [5]
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.[7]
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the appropriate secondary antibody and ECL detection.[5]
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized data against the concentration of PF-05231023 to generate a dose-response curve and calculate the EC₅₀ value.
-
2-Deoxyglucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes
This assay measures a key metabolic effect of FGF21 analogs: the stimulation of glucose uptake in adipocytes.
Objective: To quantify the ability of PF-05231023 to stimulate glucose uptake in a relevant cell model.
Materials:
-
3T3-L1 preadipocytes.
-
Differentiation medium (DMEM with 10% FBS, dexamethasone, IBMX, and insulin).[8]
-
KRPH Buffer (Krebs-Ringer-Phosphate-HEPES buffer).
-
PF-05231023 and insulin (B600854) (as a positive control).
-
[³H]-2-deoxyglucose or a non-radioactive 2-DG assay kit (e.g., colorimetric or fluorescent).[9]
-
Lysis buffer (e.g., 0.1% SDS).
-
Scintillation counter (for radioactive assay) or plate reader (for non-radioactive assays).
Protocol:
-
Differentiation of 3T3-L1 Preadipocytes: [8]
-
Grow 3T3-L1 preadipocytes to confluency in a 24-well plate.
-
Two days post-confluency, initiate differentiation by incubating the cells in differentiation medium containing dexamethasone, IBMX, and insulin for 2 days.[8]
-
For the next two days, culture the cells in medium containing only insulin.[8]
-
Thereafter, maintain the cells in standard culture medium (DMEM with 10% FBS) for another 4-6 days, changing the medium every 2 days. Full differentiation is typically observed by day 8-10, characterized by the accumulation of lipid droplets.[8]
-
-
Serum and Glucose Starvation:
-
Wash the differentiated adipocytes twice with PBS.
-
Incubate the cells in serum-free, low-glucose DMEM for 2-4 hours.
-
Wash the cells with KRPH buffer and incubate in KRPH buffer for 40 minutes to starve them of glucose.[9]
-
-
Stimulation:
-
Prepare dilutions of PF-05231023 and a positive control (e.g., 100 nM insulin) in KRPH buffer.
-
Add the stimulants to the cells and incubate for 20-30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add [³H]-2-deoxyglucose (to a final concentration of ~0.1 mM and ~0.5 µCi/mL) to each well.
-
Incubate for 5-10 minutes at 37°C to allow for glucose uptake.
-
-
Termination and Lysis:
-
To stop the uptake, quickly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS) to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Data Analysis:
-
Normalize the glucose uptake data to the protein content in each well (determined from a parallel plate).
-
Plot the normalized glucose uptake against the concentration of PF-05231023 to determine the dose-response relationship.
-
Visualizations: Signaling Pathways and Workflows
FGF21 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by PF-05231023.
General In Vitro Evaluation Workflow
The diagram below outlines a typical workflow for the in vitro characterization of an FGF21 analog like PF-05231023.
References
- 1. medkoo.com [medkoo.com]
- 2. Novel FGF21 analogues through structure-based optimization for therapeutic development: Optimized FGF21 analogues for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor 21 Analogs for Treating Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Ubiquitin-Proteasome System: A PROTAC-Driven Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ubiquitin-proteasome system (UPS) and its critical role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of PROTAC-mediated protein degradation, including the underlying biological pathways, key experimental methodologies for characterization, and the interpretation of quantitative data.
The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery
The ubiquitin-proteasome system is a fundamental cellular process responsible for the regulated degradation of proteins, thereby maintaining protein homeostasis, and controlling a vast array of cellular functions, including signal transduction, cell cycle progression, and DNA repair.[1] This intricate pathway operates through a sequential enzymatic cascade that tags substrate proteins with a polyubiquitin (B1169507) chain, marking them for destruction by the 26S proteasome.[1]
The key components of the ubiquitination cascade are:
-
Ubiquitin (Ub): A highly conserved 76-amino acid protein that serves as the molecular tag for degradation.
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner by forming a thioester bond with the C-terminus of ubiquitin.[2]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[2]
-
E3 Ubiquitin Ligase: The substrate recognition component of the UPS. E3 ligases specifically bind to both the target protein and the E2-ubiquitin complex, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast potential for substrate specificity.[1][3]
Multiple cycles of this process lead to the formation of a polyubiquitin chain on the target protein, which is then recognized by the 26S proteasome. The proteasome is a large, multi-subunit protease complex that unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides.[1]
Caption: The Ubiquitin-Proteasome System (UPS) Pathway.
PROTACs: Hijacking the UPS for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional small molecules that have emerged as a revolutionary therapeutic modality.[4] Unlike traditional inhibitors that block a protein's function, PROTACs act as molecular matchmakers, harnessing the cell's own UPS to selectively eliminate disease-causing proteins.[1]
A PROTAC molecule consists of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This moiety recruits a specific E3 ligase.
-
A chemical linker: This connects the POI ligand and the E3 ligase ligand.
The mechanism of PROTAC-mediated degradation is a cyclical process:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[5] The stability and conformation of this complex are critical for degradation efficiency.[6]
-
Ubiquitination: The proximity induced by the ternary complex facilitates the E3 ligase-mediated transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is then released and can engage in another cycle of recruiting the POI to the E3 ligase, acting in a catalytic manner.[7]
Caption: PROTAC Mechanism of Action.
Quantitative Analysis of PROTAC-Mediated Degradation
The efficacy of a PROTAC is typically characterized by two key parameters: DC50 and Dmax.[8] These values are derived from dose-response experiments where cells are treated with varying concentrations of the PROTAC, and the level of the target protein is quantified.
-
DC50 (Degradation Concentration 50%): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximal percentage of protein degradation achieved at high PROTAC concentrations.
It is important to note that PROTACs can exhibit a "hook effect," where at very high concentrations, the degradation efficiency decreases due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unable to form the productive ternary complex.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | HEK293 | ~10 | >90 | |
| dBET1 | BRD4 | CRBN | HEK293 | ~50 | >90 | |
| ARV-110 | Androgen Receptor | VHL | VCaP | <1 | >95 | |
| Compound 8o | KRAS G12D | VHL | SNU-1 | 19.77 | >95 | [2] |
| Compound 8o | KRAS G12D | VHL | HPAF-II | 52.96 | Not Reported | [2] |
| Compound 8o | KRAS G12D | VHL | AGS | 7.49 | 95 | [2] |
| GP262 | PI3K (p110γ) | Not Specified | MDA-MB-231 | 42.23 | 88.6 | |
| GP262 | mTOR | Not Specified | MDA-MB-231 | 45.4 | 74.9 |
Key Experimental Protocols
A variety of cellular and biochemical assays are employed to characterize the activity of PROTACs and elucidate their mechanism of action.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
Ternary Complex Formation Assays
Several biophysical and cellular assays can be used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity.
Protocol:
-
Reagent Preparation: Use a purified, tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged). Use antibodies conjugated to a FRET donor (e.g., terbium) and a FRET acceptor (e.g., fluorescein) that recognize the respective tags.
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Antibody Addition: Add the donor and acceptor-conjugated antibodies.
-
Signal Detection: After incubation, measure the FRET signal using a plate reader. A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the hook effect.
Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is another proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.
Protocol:
-
Cell Line Engineering: Create a cell line where the endogenous target protein is tagged with a small peptide (e.g., HiBiT) and expresses the complementing large subunit (LgBiT) to form a functional NanoLuc luciferase.
-
Acceptor Expression: Transiently express the E3 ligase as a fusion with a fluorescent acceptor protein (e.g., HaloTag® labeled with a fluorescent ligand).
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
BRET Measurement: Measure the BRET signal in live cells. An increase in the BRET signal indicates the formation of the ternary complex.
In Vitro Proteasomal Degradation Assay
This cell-free assay directly assesses the degradation of a ubiquitinated substrate by purified proteasomes.
Protocol:
-
Substrate Preparation: Prepare a ubiquitinated target protein through an in vitro ubiquitination reaction.
-
Degradation Reaction: Incubate the ubiquitinated substrate with purified 26S proteasomes in a degradation buffer containing ATP.
-
Time Course Analysis: Take aliquots of the reaction at different time points.
-
Analysis: Analyze the degradation of the substrate over time by Western blotting for the target protein. A decrease in the protein signal indicates proteasomal degradation.
PROTAC Discovery and Development Workflow
The discovery and optimization of a PROTAC is an iterative process that involves cycles of design, synthesis, and biological evaluation.
Caption: A typical PROTAC drug discovery workflow.
This guide provides a foundational understanding of the ubiquitin-proteasome system and its exploitation by PROTACs for targeted protein degradation. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in this rapidly evolving field of drug discovery.
References
- 1. timmslab.com [timmslab.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Attributes | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on the Cell Permeability of Maleimide-PEG Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the cell permeability of maleimide-polyethylene glycol (PEG) compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of bioconjugation and drug delivery. This guide covers the fundamental principles of maleimide-PEG chemistry, cellular uptake mechanisms, and the experimental protocols used to assess cell permeability.
Introduction to Maleimide-PEG Compounds
Maleimide-PEG compounds are bifunctional molecules that combine the specific reactivity of a maleimide (B117702) group with the biophysical properties of a polyethylene (B3416737) glycol (PEG) linker. The maleimide group allows for covalent conjugation to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a Michael addition reaction. This reaction is highly specific and efficient under physiological conditions, making it a valuable tool in bioconjugation.[1]
The PEG component of these compounds offers several advantages in a biological context. PEGylation, the process of attaching PEG chains to molecules, can enhance the solubility and stability of the conjugated substance. Furthermore, it can reduce immunogenicity and prolong circulation half-life by creating a hydrophilic shield that minimizes non-specific protein adsorption and renal clearance.
The cell permeability of maleimide-PEG compounds is a critical factor in the development of intracellular drug delivery systems and targeted therapeutics. Understanding how these molecules traverse the cell membrane is essential for designing effective drug conjugates.
Cellular Uptake Mechanisms of Maleimide-PEG Compounds
The cellular uptake of maleimide-PEG compounds is a multifaceted process that can involve both energy-dependent and energy-independent pathways. The presence of the maleimide group can significantly influence the mechanism of internalization.
One of the key mechanisms identified for the enhanced cellular uptake of maleimide-functionalized nanoparticles is thiol-mediated endocytosis . Cell surface proteins often possess free thiol groups from cysteine residues. The maleimide group on the PEGylated compound can react with these thiols, leading to the attachment of the compound to the cell surface. This interaction can then trigger internalization through various endocytic pathways. Studies have shown that blocking cell-surface thiols can significantly reduce the uptake of maleimide-modified liposomes, highlighting the importance of this interaction.[2][3]
The primary endocytic pathways involved in the uptake of PEGylated compounds include:
-
Clathrin-mediated endocytosis: This is a receptor-mediated process where the binding of a ligand to its receptor induces the formation of a clathrin-coated pit, which then invaginates to form a vesicle.
-
Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
-
Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid and solutes.
The length of the PEG chain can also influence the cellular uptake. While longer PEG chains can provide a greater "stealth" effect, they may also create steric hindrance that can impede interaction with the cell surface. Conversely, shorter PEG chains may lead to increased cellular interaction but potentially faster clearance.
Below is a diagram illustrating the proposed thiol-mediated cellular uptake pathway for maleimide-PEG compounds.
Data Presentation: Semi-Quantitative Analysis of Cellular Uptake
| Formulation | Cell Line(s) | Key Findings | Reference(s) |
| Maleimide-modified liposomes (M-GGLG) | HeLa, HCC1954, MDA-MB-468, COS-7 | Enhanced cellular uptake compared to non-maleimide liposomes. | [2][3] |
| Uptake at 4°C was 35-67% of that at 37°C, suggesting a component of energy-independent transport. | [2] | ||
| Pre-blocking of cellular thiols with N-ethylmaleimide reduced uptake to approximately 70% of control. | [3] | ||
| Inhibition of protein disulfide isomerase (a thiol-related reductase) resulted in a 15-45% inhibition of uptake. | [3] | ||
| PLGA-PEG-maleimide nanoparticles | Various cancer cell lines | Significantly higher cellular uptake compared to PLGA-PEG nanoparticles without the maleimide group. |
Experimental Protocols
The assessment of cell permeability is crucial for the preclinical evaluation of drug candidates. Two widely used in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput assay that predicts passive transcellular permeability. It utilizes a 96-well plate format with a filter plate coated with an artificial lipid membrane, separating a donor and an acceptor compartment.
Methodology:
-
Preparation of the Artificial Membrane: A solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) is prepared. A small volume (e.g., 5 µL) of this lipid solution is added to the filter of each well of the donor plate and allowed to impregnate the filter, forming the artificial membrane.
-
Preparation of Donor and Acceptor Solutions:
-
The test compound (maleimide-PEG conjugate) is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration (e.g., 100 µM). This serves as the donor solution.
-
The acceptor plate wells are filled with a fresh buffer solution, which may contain a "sink" agent to mimic physiological conditions and prevent saturation.
-
-
Permeability Assay: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of the test compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Papp = (VA / (Area × time)) × ln(1 - [C]A / [C]eq)
Where:
-
VA is the volume of the acceptor well.
-
Area is the effective surface area of the membrane.
-
time is the incubation time.
-
[C]A is the concentration of the compound in the acceptor well at the end of the incubation.
-
[C]eq is the equilibrium concentration, calculated as ([C]D,initial × VD) / (VD + VA), where [C]D,initial is the initial concentration in the donor well and VD is the volume of the donor well.
-
The following diagram illustrates the experimental workflow for the PAMPA assay.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier. This model can assess both passive and active transport mechanisms.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Assessment: Before the permeability experiment, the integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker, such as lucifer yellow or mannitol.
-
Permeability Assay (Apical to Basolateral):
-
The culture medium is removed from both the apical (donor) and basolateral (acceptor) compartments.
-
The apical side is filled with a transport buffer containing the test compound at a known concentration.
-
The basolateral side is filled with fresh transport buffer.
-
The Transwell® plate is incubated at 37°C with gentle shaking for a specific duration (e.g., 2 hours). Samples are typically taken from the acceptor compartment at various time points.
-
-
Permeability Assay (Basolateral to Apical): To assess active efflux, the experiment can be performed in the reverse direction, with the test compound added to the basolateral compartment and its transport to the apical compartment measured.
-
Quantification: The concentration of the test compound in the collected samples is determined by a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A × C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
The following diagram illustrates the experimental workflow for the Caco-2 cell permeability assay.
Conclusion
The cell permeability of maleimide-PEG compounds is a critical parameter in the design of effective bioconjugates for intracellular delivery. The maleimide moiety can enhance cellular uptake through thiol-mediated interactions with the cell surface, leading to internalization via endocytic pathways. The length and structure of the PEG linker also play a significant role in modulating these interactions. While comprehensive quantitative data on the permeability of a wide range of maleimide-PEG compounds is still emerging, the experimental protocols outlined in this guide provide a robust framework for assessing their potential as drug delivery vehicles. Further systematic studies are needed to fully elucidate the structure-permeability relationships of this important class of molecules.
References
Unlocking New Therapeutic Avenues: A Technical Guide to Novel AZD-based Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy is undergoing a paradigm shift with the advent of induced protein degradation. Among the most promising strategies are proteolysis-targeting chimeras (PROTACs), which leverage the cell's own machinery to eliminate disease-causing proteins. This technical guide delves into the burgeoning field of novel degraders built upon AstraZeneca's (AZD) portfolio of potent and selective inhibitors. By repurposing these established "warheads," researchers are creating a new generation of therapeutics with the potential to overcome the limitations of traditional inhibitors.
This document provides an in-depth exploration of the design, mechanism, and therapeutic applications of AZD-based degraders, with a focus on those targeting critical oncology drivers such as the Epidermal Growth Factor Receptor (EGFR) and the Ataxia Telangiectasia and Rad3-related (ATR) kinase. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to empower researchers in this exciting area of drug discovery.
The PROTAC Approach: A Paradigm Shift in Drug Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite structure enables the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering the potential for a more profound and durable therapeutic effect.[3]
Quantitative Efficacy of Novel AZD-based Degraders
The development of potent and selective degraders requires rigorous quantitative assessment. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the reported in vitro and in vivo efficacy of novel degraders based on AZD compounds.
AZD6738-based ATR Degraders
AZD6738, a potent ATR inhibitor, has been successfully repurposed as a warhead for ATR-targeting PROTACs. These degraders have shown significant efficacy, particularly in cancer cells with deficiencies in the ATM signaling pathway.
| Compound ID | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Ligand | Reference |
| Compound [I] | LoVo (ATM-deficient) | 0.53 | 84.3 | CRBN | [4] |
In vivo, an AZD6738-based degrader demonstrated dose-dependent tumor growth inhibition in a LoVo colorectal cancer xenograft model.
| Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| 12.5 mg/kg (twice daily, intraperitoneal) | 39.5 | [4] |
| 25 mg/kg (twice daily, intraperitoneal) | 51.8 | [4] |
AZD9291-based EGFR Degraders
AZD9291 (Osimertinib), a third-generation EGFR tyrosine kinase inhibitor, has served as a foundation for developing degraders targeting EGFR mutations, including the resistant T790M mutation.
| Compound ID | Cell Line | DC50 (nM) | E3 Ligase Ligand | Reference |
| EP9 | EGFRDel19/T790M/C797S expressing cells | Not explicitly stated, but effective degradation shown | VHL | [5] |
| EP12 | EGFRL858R/T790M/C797S expressing cells | Not explicitly stated, but effective degradation shown | VHL | [5] |
| Compound 16 | A549 (EGFRWT) | IC50 = 0.10 µM (kinase inhibition) | Pomalidomide (CRBN) | [6] |
Note: The provided data for AZD9291-based degraders often focuses on the degradation of triple mutant EGFR, a key area of unmet need. Quantitative DC50 values for these specific degraders were not always available in the reviewed literature.
Key Experimental Protocols
The successful development and characterization of novel degraders rely on a suite of well-defined experimental protocols. This section provides detailed methodologies for core assays.
Western Blotting for Protein Degradation
Western blotting is the gold-standard method for quantifying the degradation of a target protein.[3]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period (e.g., 24-48 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[3]
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.[3]
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the in vivo efficacy and tolerability of novel degraders.[9]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., MCF-7 for ER+, AsPC-1 for KRAS G12D)[9][10]
-
Matrigel
-
PROTAC formulation in an appropriate vehicle (e.g., 0.5% methylcellulose)[9]
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.[10]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and randomize mice into treatment and control groups.[9]
-
Drug Administration: Administer the PROTAC degrader (e.g., via oral gavage or subcutaneous injection) and vehicle to the respective groups according to the dosing schedule.[9][10]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[10]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure final tumor volume and weight. A portion of the tumor can be used for pharmacodynamic analysis (e.g., Western blot for target protein levels).[9]
Signaling Pathways Targeted by AZD-based Degraders
Understanding the downstream consequences of protein degradation is critical for elucidating the therapeutic mechanism of action.
EGFR Signaling Pathway
Degradation of EGFR, particularly mutant forms, leads to the shutdown of key downstream pro-survival signaling pathways. This includes the inhibition of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and metastasis.[11][12][13]
ATR Signaling Pathway
ATR is a central kinase in the DNA Damage Response (DDR) pathway.[14] Its degradation by AZD6738-based PROTACs can lead to genomic instability and trigger p53-mediated apoptosis, particularly in ATM-deficient cancer cells.[4][15] This synthetic lethality approach represents a promising therapeutic strategy.
Design and Synthesis of Novel AZD-based Degraders
The modular nature of PROTACs allows for a rational design and synthesis process.[16]
The synthesis of AZD-based degraders typically involves the chemical conjugation of the AZD "warhead" to a linker, which is then attached to an E3 ligase ligand. The choice of linker length and composition is critical for optimal ternary complex formation and subsequent degradation.[17]
Conclusion and Future Directions
The development of novel degraders based on established AZD compounds represents a powerful strategy to expand the therapeutic potential of these well-characterized molecules. By inducing the degradation of key cancer drivers like EGFR and ATR, these next-generation therapeutics offer the promise of overcoming resistance to traditional inhibitors and achieving a more profound and lasting anti-tumor response. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field. Future efforts will likely focus on the discovery of novel E3 ligase ligands to expand the scope of targetable proteins, as well as the development of more sophisticated delivery strategies to enhance the tissue- and cell-type specificity of these powerful molecules.
References
- 1. Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesensors.com [lifesensors.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoproteomics of ATR signaling in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dSTORM-Based Single-Cell Protein Quantitative Analysis Can Effectively Evaluate the Degradation Ability of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Site-Specific Conjugation of a Maleimide-Activated Payload to a Target Protein
Introduction
This document provides a detailed protocol for the conjugation of a maleimide-activated payload, exemplified by Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD, to a target protein containing reactive cysteine residues. The maleimide (B117702) group specifically reacts with the thiol group of a cysteine via a Michael addition reaction, forming a stable thioether bond. This method allows for the site-specific attachment of payloads, such as toxins or fluorophores, to proteins like antibodies, creating well-defined antibody-drug conjugates (ADCs) or other protein conjugates.
The protocol covers the essential steps: preparation of the protein, reconstitution of the linker-payload, the conjugation reaction, and purification and characterization of the final conjugate. Adherence to these guidelines is crucial for achieving efficient and reproducible conjugation with a controlled drug-to-protein ratio.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Target Protein (with accessible Cys) | User-defined | Protein to be conjugated |
| This compound | User-defined | Maleimide-activated payload |
| Tris(2-carboxyethyl)phosphine (TCEP) | e.g., Thermo Fisher Scientific | Reducing agent for protein disulfides |
| Conjugation Buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5) | Lab-prepared | Reaction buffer for conjugation |
| Quenching Reagent (e.g., N-acetylcysteine) | e.g., Sigma-Aldrich | To cap unreacted maleimides |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | e.g., Sigma-Aldrich | Solvent for reconstituting the payload |
| Purification System (e.g., SEC, TFF) | e.g., GE Healthcare, Millipore | For purifying the conjugate |
| Analytical Instruments (UV-Vis, HIC, SEC, MS) | Various | For characterizing the conjugate |
Experimental Protocols
Protein Preparation (Partial Reduction)
To ensure the availability of reactive thiol groups on cysteine residues, interchain disulfides in the protein (e.g., an antibody) must be selectively reduced.
-
Buffer Exchange: Prepare the protein by buffer exchanging into a suitable buffer, such as phosphate-buffered saline (PBS) containing 1 mM EDTA. This removes any formulation buffers that might interfere with the reaction.
-
Reduction:
-
Bring the protein concentration to a range of 5-10 mg/mL.
-
Add a freshly prepared solution of a mild reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine). A typical starting point is a 2.5 to 4-fold molar excess of TCEP over the protein.
-
Incubate the reaction at 37°C for 1-2 hours, or at 4°C for a longer duration, to allow for the selective reduction of disulfide bonds.
-
-
Removal of Reducing Agent: Immediately before conjugation, it is critical to remove the excess TCEP. This can be achieved using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with conjugation buffer.
Reconstitution of Maleimide-Activated Payload
The maleimide-activated payload is typically a lyophilized powder and should be handled with care, especially if it is a cytotoxic agent.
-
Equilibration: Allow the vial containing the lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Dissolve the payload in a suitable anhydrous organic solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-20 mM). Ensure the payload is completely dissolved by gentle vortexing.
Conjugation Reaction
This step involves the reaction between the maleimide group of the payload and the thiol groups on the reduced protein.
-
Molar Ratio: Determine the desired molar ratio of the payload to the protein. A common starting point is a 5 to 10-fold molar excess of the maleimide payload over the protein.
-
Reaction Setup:
-
Slowly add the reconstituted maleimide payload to the reduced and purified protein solution while gently stirring. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.
-
-
Quenching: To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine or cysteine. A 2 to 5-fold molar excess over the initial amount of maleimide payload is recommended. Allow the quenching reaction to proceed for 30 minutes at room temperature.
Purification of the Conjugate
Purification is necessary to remove the unreacted payload, quenched payload, and any protein aggregates.
-
Method Selection: The choice of purification method depends on the scale of the reaction.
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger protein conjugate from smaller molecules.
-
Tangential Flow Filtration (TFF) / Diafiltration: Suitable for larger scale preparations, allowing for buffer exchange and removal of small molecule impurities.
-
Dialysis: A simpler method for smaller scales, though it can be time-consuming.
-
-
Procedure (SEC Example):
-
Equilibrate an SEC column (e.g., Sephadex G-25) with the final formulation buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the protein conjugate, which will elute first. Monitor the elution profile using UV absorbance at 280 nm.
-
-
Final Formulation: Pool the fractions containing the purified conjugate and concentrate to the desired final concentration. The conjugate should be stored under appropriate conditions (e.g., at 4°C or frozen at -80°C).
Characterization of the Conjugate
After purification, the conjugate must be characterized to ensure quality and consistency.
| Parameter | Method | Description |
| Protein Concentration | UV-Vis Spectroscopy (A280) | Measurement of absorbance at 280 nm to determine the protein concentration using its extinction coefficient. |
| Drug-to-Protein Ratio (DPR) | UV-Vis Spectroscopy | By measuring absorbance at two wavelengths (e.g., 280 nm for the protein and a specific wavelength for the payload), the DPR can be calculated after correcting for the payload's absorbance at 280 nm. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Assesses the presence of high molecular weight species (aggregates) and low molecular weight impurities. |
| Conjugation Heterogeneity | Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates species with different numbers of conjugated payloads, providing a profile of the DPR distribution. |
| Confirmation of Conjugation | Mass Spectrometry (MS) | Provides the exact mass of the conjugate, confirming the covalent attachment of the payload and allowing for precise DPR determination. |
Visual Diagrams
Caption: Experimental workflow for protein-payload conjugation.
Caption: Maleimide-thiol conjugation reaction mechanism.
Application Notes and Protocols: Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule identified as Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD , also known by its synonym PF-05231023 , presents a unique case in the landscape of targeted cancer therapy research. While commercially available as a long-acting analogue of Fibroblast Growth Factor 21 (FGF21) with primary applications in metabolic disease studies, its chemical structure inherently embodies the features of a bifunctional linker, specifically a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker.[1][2][3][4][5] This dual identity requires a nuanced approach to its application in oncology.
These application notes will first briefly touch upon the emerging, yet not fully established, role of FGF21 signaling in cancer, which might involve the use of PF-05231023 as a research tool. Subsequently, and more centrally to its application in developing novel cancer therapeutics, we will provide detailed protocols for its use as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, which are at the forefront of targeted cancer therapy.
Part 1: this compound (PF-05231023) as an FGF21 Analogue in Cancer Research
Fibroblast Growth Factor 21 (FGF21) is a metabolic hormone with pleiotropic effects on glucose and lipid metabolism.[6][7] While extensively studied for obesity and type 2 diabetes, recent research has begun to uncover its complex and context-dependent role in cancer.[8][9] Some studies suggest that FGF21 signaling can influence tumor progression and the tumor microenvironment. For instance, research in ovarian cancer has indicated that upregulated FGF21 may reduce sensitivity to cisplatin (B142131), suggesting a role in chemoresistance.[10]
The use of PF-05231023 in this context would be as a pharmacological tool to modulate the FGF21 pathway in cancer models to further elucidate its function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₄O₈ | [11] |
| Molecular Weight | 528.55 g/mol | [11] |
| CAS Number | 1037589-69-7 | [11] |
| Appearance | Solid | |
| Purity | ≥98% | [11] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [2] |
Part 2: this compound as a Bifunctional Linker
The structure of this compound contains a maleimide (B117702) group at one end and a terminal functional group (as part of the "AZD" moiety, which in the context of PF-05231023 is the FGF21 analogue) that can be adapted for conjugation. The maleimide group readily reacts with thiol groups, such as those on cysteine residues of antibodies, making it an ideal component for creating bioconjugates.[12] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[13]
This molecule is particularly well-suited for the construction of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[14][15][16]
Diagram 1: General Structure of a PROTAC
Caption: A PROTAC molecule consists of a warhead, a linker, and an E3 ligase ligand.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a thiol-containing targeting antibody with the maleimide group of this compound, which serves as a linker to a payload.
Materials:
-
Targeting antibody (e.g., IgG) with available cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound linker-payload construct
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation:
-
Dissolve the this compound linker-payload in DMSO to prepare a stock solution.
-
Immediately add a 5- to 10-fold molar excess of the linker-payload solution to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using an SEC column equilibrated with PBS.
-
Collect the fractions corresponding to the ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC-HPLC.
-
Diagram 2: ADC Synthesis Workflow
Caption: Workflow for the synthesis and purification of an Antibody-Drug Conjugate.
Protocol 2: General Procedure for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC using this compound as a linker to connect a warhead (targeting a protein of interest) and an E3 ligase ligand. This assumes a modular synthesis approach.
Materials:
-
Warhead molecule with a reactive group (e.g., an amine)
-
E3 ligase ligand with a reactive group
-
This compound
-
Appropriate coupling reagents (e.g., HATU, EDC/NHS)
-
Organic solvents (e.g., DMF, DMSO)
-
HPLC for purification
Procedure:
-
Functionalization of the Linker (if necessary): The "AZD" end of the molecule may need to be chemically modified to present a suitable reactive group for conjugation to the E3 ligase ligand. This will depend on the specific chemical structure of the "AZD" part.
-
First Conjugation Step (Warhead to Linker):
-
This step is not necessary if using the maleimide end for conjugation to a protein. If conjugating to a small molecule warhead with a thiol group, dissolve the warhead and the linker in an appropriate solvent and stir at room temperature.
-
-
Second Conjugation Step (Linker-Warhead to E3 Ligase Ligand):
-
Activate the carboxylic acid group on the linker-warhead intermediate (or the E3 ligase ligand, depending on the synthetic strategy) using coupling reagents like HATU or EDC/NHS.
-
Add the amine-containing E3 ligase ligand (or linker-warhead intermediate).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Purification:
-
Purify the crude PROTAC molecule by preparative HPLC to obtain the final product with high purity.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Diagram 3: PROTAC Mechanism of Action
Caption: The PROTAC induces ubiquitination and proteasomal degradation of the target protein.
Protocol 3: In Vitro Evaluation of a PROTAC
1. Western Blotting for Protein Degradation:
-
Culture cancer cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify band intensity to determine the extent of protein degradation.
2. Cell Viability/Cytotoxicity Assay:
-
Seed cancer cells in 96-well plates.
-
Treat cells with a serial dilution of the PROTAC for 72 hours.
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Calculate the DC₅₀ (concentration for 50% degradation) and IC₅₀ (concentration for 50% inhibition of cell growth).
Table 2: Quantitative Data from a Hypothetical In Vitro PROTAC Evaluation
| PROTAC Concentration (nM) | Target Protein Level (% of Control) | Cell Viability (% of Control) |
| 0.1 | 95 | 98 |
| 1 | 75 | 92 |
| 10 | 40 | 75 |
| 100 | 15 | 50 |
| 1000 | 5 | 20 |
Conclusion
This compound is a versatile molecule with potential applications in targeted cancer therapy research. While its identity as the FGF21 analogue PF-05231023 points to a role in studying metabolic signaling in cancer, its chemical structure makes it highly suitable as a bifunctional linker for the construction of ADCs and, more specifically, PROTACs. The provided protocols offer a foundational methodology for the synthesis and evaluation of such targeted therapeutics. Researchers should carefully consider the dual nature of this compound and select the application that best fits their research objectives. Further investigation into the specific reactivity of the "AZD" portion of the molecule is recommended when planning conjugation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Mal-PEG2-AZD) | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. A Long-Acting FGF21 Molecule, PF-05231023, Decreases Body Weight and Improves Lipid Profile in Non-human Primates and Type 2 Diabetic Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-05231023, a long-acting FGF21 analogue, decreases body weight by reduction of food intake in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FGF21 in Obesity and Cancer: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic FGF21: Its Emerging Role in Inter-Organ Crosstalk and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor 21 is related to cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. PROTACs revolutionize small molecule drugs | CAS [cas.org]
Application Notes and Protocols for the Synthesis of a PROTAC with a Maleimide-PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins.[2]
This document provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing a maleimide-polyethylene glycol (PEG) linker. The maleimide (B117702) group offers a selective reactive handle for conjugation with thiol-containing molecules, providing a robust method for PROTAC assembly.[3] PEG linkers are frequently incorporated into PROTAC design to enhance solubility, cell permeability, and optimize the spatial orientation of the two ligands for efficient ternary complex formation.[4]
Herein, we will focus on the synthesis of a PROTAC targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[2] The protocol will detail the functionalization of a BTK inhibitor with a thiol group and an E3 ligase ligand (Pomalidomide) with a reactive amine, followed by their conjugation using a commercially available maleimide-PEG-NHS ester linker.
Signaling Pathway: PROTAC-mediated BTK Degradation and Downstream Effects
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is a key driver of B-cell proliferation and survival.[2] Dysregulation of this pathway is implicated in various B-cell cancers. A BTK-targeting PROTAC brings the BTK protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome. This degradation effectively shuts down the downstream signaling cascade, including the PI3K/Akt/mTOR pathway, ultimately inhibiting cancer cell growth and survival.[5][6][7]
Caption: PROTAC-mediated degradation of BTK and its effect on the PI3K/Akt/mTOR pathway.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| Thiol-modified BTK Inhibitor | Custom Synthesis/Commercial | N/A |
| Pomalidomide-amine | Commercial | e.g., MedChemExpress HY-10983 |
| Maleimide-PEG-NHS Ester (n=4) | Commercial | e.g., BroadPharm BP-22345 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 270997 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 |
| Water, HPLC Grade | Fisher Scientific | W6 |
| Formic Acid | Sigma-Aldrich | F0507 |
| Preparative HPLC System | e.g., Waters, Agilent | N/A |
| C18 HPLC Column | e.g., Waters, Phenomenex | N/A |
| Mass Spectrometer (LC-MS) | e.g., Waters, Thermo Fisher | N/A |
| NMR Spectrometer | e.g., Bruker, JEOL | N/A |
Synthesis Workflow
The synthesis of the BTK PROTAC with a maleimide-PEG linker is a two-step process involving the initial formation of the E3 ligase-linker intermediate, followed by its conjugation to the thiol-modified BTK inhibitor.
Caption: Workflow for the synthesis of a BTK PROTAC with a maleimide-PEG linker.
Step 1: Synthesis of Pomalidomide-PEG-Maleimide Intermediate
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Pomalidomide-amine (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. In a separate vial, dissolve Maleimide-PEG-NHS Ester (1.1 eq) in anhydrous DMF and add it dropwise to the Pomalidomide solution while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid to yield the Pomalidomide-PEG-Maleimide intermediate.
-
Characterization: Confirm the identity and purity of the intermediate by LC-MS and 1H NMR.
Step 2: Synthesis of the Final BTK PROTAC
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the purified Pomalidomide-PEG-Maleimide intermediate (1.0 eq) in anhydrous DMF.
-
Addition of Thiol-modified BTK Inhibitor: Add the thiol-modified BTK inhibitor (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide-thiol conjugation is typically rapid and proceeds at neutral pH.[8][9] Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final BTK PROTAC by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Characterization: Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and 1H NMR.
Data Presentation
Table 1: Summary of Synthetic Yields and Purity
| Compound | Step | Starting Materials | Product | Yield (%) | Purity (HPLC, %) |
| Intermediate | 1 | Pomalidomide-amine, Maleimide-PEG-NHS | Pomalidomide-PEG-Maleimide | 60-75 | >95 |
| Final PROTAC | 2 | Pomalidomide-PEG-Maleimide, Thiol-BTKi | BTK-PROTAC | 50-65 | >98 |
Table 2: Characterization Data for a Representative BTK PROTAC
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | ¹H NMR |
| BTK-PROTAC | C₅₅H₆₂N₁₀O₈ | 991.4754 | 991.4761 | Consistent with proposed structure |
Table 3: Biological Activity of the BTK PROTAC
| Compound | Cell Line | DC₅₀ (nM)[10] | Dₘₐₓ (%)[1] |
| BTK-PROTAC | Mino (Mantle Cell Lymphoma) | 10.9 | >90 |
| BTK-PROTAC | NAMALWA (Burkitt's Lymphoma) | 5.1 | >95 |
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achieved.
Conclusion
This application note provides a comprehensive, step-by-step guide for the synthesis and characterization of a PROTAC utilizing a maleimide-PEG linker, with a focus on targeting BTK. The modular nature of this synthetic approach allows for the facile generation of PROTAC libraries by varying the POI ligand, E3 ligase ligand, and the PEG linker length to optimize degradation efficiency and pharmacological properties. The provided protocols and data tables serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of PROTAC-Mediated Protein Degradation Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, leads to its selective removal from the cell.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome, the cell's natural protein disposal system.[1][3][4] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often resulting in high potency at low doses.[5][6]
Western blotting is a fundamental and widely adopted technique for quantifying the degradation of a target protein following treatment with a PROTAC.[2] It allows for the sensitive and specific detection of protein levels, enabling the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). This application note provides a detailed protocol for assessing PROTAC efficacy using Western blot analysis, from experimental design to data interpretation and presentation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action and the general workflow for its analysis by Western blot.
Caption: PROTAC mechanism of action.
Caption: Western blot experimental workflow.
Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure PROTAC-induced degradation of a target protein.
Materials and Reagents:
-
Cell Line: A cell line endogenously expressing the protein of interest.
-
PROTAC Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Vehicle Control: The solvent used to dissolve the PROTAC (e.g., DMSO).
-
Cell Culture Medium and Supplements: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: (e.g., BCA or Bradford).
-
Laemmli Sample Buffer: (4x or 2x).
-
Precast or Hand-cast SDS-PAGE Gels.
-
Electrophoresis Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibodies: Specific for the target protein and a loading control (e.g., GAPDH, β-actin, or β-tubulin).
-
Secondary Antibody: HRP-conjugated antibody that recognizes the host species of the primary antibodies.
-
Chemiluminescent Substrate: (e.g., ECL).
-
Imaging System: For capturing chemiluminescent signals.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[2][7]
-
-
Cell Lysis:
-
After the treatment period, aspirate the cell culture medium.
-
Wash the cells once with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate) to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.[2][7]
-
-
Protein Quantification:
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel.[8]
-
Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2][9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2]
-
The following day, wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[2][7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2][7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Repeat the incubation and washing steps for the loading control primary and secondary antibodies.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[2][7]
-
Capture the chemiluminescent signal using an imaging system.[2][7]
-
Quantify the band intensities for both the target protein and the loading control using densitometry software (e.g., ImageJ).[7]
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured format to facilitate comparison. The intensity of the target protein band should be normalized to the intensity of the corresponding loading control band. The percentage of remaining protein is then calculated relative to the vehicle-treated control.
Table 1: Dose-Dependent Degradation of Target Protein X by PROTAC Y at 24 hours.
| PROTAC Y Concentration (nM) | Normalized Target Protein X Intensity (Arbitrary Units) | % Protein Remaining (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 100 | ± 5.2 |
| 0.1 | 0.85 | 85 | ± 4.1 |
| 1 | 0.62 | 62 | ± 3.5 |
| 10 | 0.31 | 31 | ± 2.8 |
| 100 | 0.15 | 15 | ± 1.9 |
| 1000 | 0.12 | 12 | ± 1.5 |
Table 2: Time-Dependent Degradation of Target Protein X by 100 nM PROTAC Y.
| Treatment Time (hours) | Normalized Target Protein X Intensity (Arbitrary Units) | % Protein Remaining (Relative to 0h) | Standard Deviation |
| 0 | 1.00 | 100 | ± 6.1 |
| 4 | 0.78 | 78 | ± 4.9 |
| 8 | 0.45 | 45 | ± 3.7 |
| 16 | 0.20 | 20 | ± 2.2 |
| 24 | 0.14 | 14 | ± 1.8 |
From this data, a dose-response curve can be plotted to determine the DC50 and Dmax values.
Troubleshooting
Common issues encountered during Western blot analysis for PROTACs and their potential solutions are outlined below.
Table 3: Common Western Blot Troubleshooting for PROTAC Analysis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient protein loading. - Low antibody concentration or affinity.[10][11] - Inefficient protein transfer.[12] - Inactive HRP or substrate. | - Increase the amount of protein loaded.[13] - Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[10] - Confirm transfer efficiency with Ponceau S staining.[12] - Use fresh detection reagents.[13] |
| High Background | - Insufficient blocking.[13] - Excessive antibody concentration.[11] - Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[10][14] - Reduce primary and/or secondary antibody concentrations. - Increase the number and duration of wash steps.[11] |
| Non-specific Bands | - Primary antibody is not specific enough. - Protein degradation during sample preparation. | - Use a more specific primary antibody or perform antibody validation.[11] - Always use fresh protease inhibitors in the lysis buffer.[12][13] |
| "Smiling" Bands | - Uneven heat distribution during electrophoresis. | - Run the gel at a lower voltage or in a cold room.[11] |
| Uneven Bands | - Uneven protein loading.[12] - Air bubbles between the gel and membrane during transfer. | - Perform accurate protein quantification and ensure equal loading. - Carefully remove any air bubbles before starting the transfer.[11] |
By following this detailed protocol and considering the troubleshooting suggestions, researchers can reliably and quantitatively assess the efficacy of PROTACs in mediating the degradation of target proteins.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Determining the Efficacy of a Mal-amido-PEG2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate target proteins from the cell entirely.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]
The linker component of a PROTAC, such as Mal-amido-PEG2, is a critical determinant of its efficacy. The length, flexibility, and composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation.[3] Mal-amido-PEG2 is a polyethylene (B3416737) glycol (PEG)-based linker, which can enhance the solubility and cell permeability of the PROTAC molecule.[][5]
This document provides detailed application notes and protocols for a suite of cell-based assays to determine the efficacy of a Mal-amido-PEG2 PROTAC. These assays are designed to assess the primary pharmacological effect of the PROTAC (target protein degradation) and its downstream cellular consequences, such as effects on cell viability and apoptosis.
Signaling Pathway of PROTAC Action
The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
A systematic approach is recommended to evaluate the efficacy of a Mal-amido-PEG2 PROTAC. The workflow begins with assessing the primary outcome of target degradation, followed by the evaluation of its functional consequences on cellular processes.
Caption: Experimental workflow for PROTAC efficacy testing.
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
This assay is the gold standard for directly measuring the degradation of the target protein induced by the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Mal-amido-PEG2 PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6]
-
PROTAC Treatment: Treat cells with a serial dilution of the Mal-amido-PEG2 PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][6]
-
Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[1] Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[6]
-
Lysate Collection and Clarification: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[6] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[6] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[1] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[1]
Data Presentation:
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 50 | 0.23 | 77 |
| 100 | 0.11 | 89 |
| 500 | 0.08 | 92 |
| 1000 | 0.09 | 91 |
From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[7][8]
Materials:
-
Cells treated with the Mal-amido-PEG2 PROTAC in a 96-well plate
-
CellTiter-Glo® 2.0 Reagent[7]
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. Treat with a range of PROTAC concentrations as described for the western blot.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Record luminescence using a luminometer.
Data Presentation:
| PROTAC Concentration (nM) | Luminescence (RLU) | % Viability vs. Vehicle |
| 0 (Vehicle) | 150,000 | 100 |
| 10 | 145,000 | 96.7 |
| 100 | 110,000 | 73.3 |
| 1000 | 60,000 | 40.0 |
| 10000 | 25,000 | 16.7 |
From this data, an IC50 value (concentration for 50% inhibition of cell viability) can be calculated.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between healthy, apoptotic, and necrotic cells.[10] Apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain necrotic and late apoptotic cells.[10]
Materials:
-
Cells treated with the Mal-amido-PEG2 PROTAC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC at various concentrations and for different time points. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[10]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| PROTAC Concentration (nM) | % Healthy Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95 | 3 | 2 |
| 100 | 80 | 15 | 5 |
| 1000 | 40 | 45 | 15 |
| 10000 | 10 | 60 | 30 |
Logical Relationship of Assay Outcomes
The results from these assays are interconnected and provide a comprehensive picture of the PROTAC's efficacy.
Caption: Logical flow of PROTAC efficacy determination.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can robustly determine the efficacy of a Mal-amido-PEG2 PROTAC and advance the development of novel targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 9. promega.com [promega.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Mass spectrometry methods for identifying PROTAC-protein conjugation
Application Note & Protocols
Topic: Mass Spectrometry Methods for Identifying and Characterizing PROTAC-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[1][2][3] These heterobifunctional molecules consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4][5] This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[4][6]
Mass spectrometry (MS) has become an indispensable tool in the development and validation of PROTACs.[7] MS-based methods are crucial for confirming target engagement, identifying specific conjugation sites for covalent PROTACs, analyzing the formation of the critical ternary complex, and quantifying the degradation of the target protein across the entire proteome.[7][8] This application note provides an overview of key mass spectrometry techniques and detailed protocols for their application in PROTAC research.
Mass Spectrometry Strategies for PROTAC Analysis
Several MS-based strategies can be employed to study PROTAC-protein interactions, each providing unique insights.
-
Bottom-Up Proteomics: This is the most common approach. Proteins are enzymatically digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is powerful for:
-
Identifying Conjugation Sites: For covalent PROTACs, bottom-up proteomics can pinpoint the exact amino acid residue modified by the molecule by identifying peptides with a mass shift corresponding to the PROTAC or a fragment thereof.[9]
-
Quantifying Protein Degradation: By comparing the abundance of peptides from a POI in treated versus untreated cells, one can precisely quantify degradation efficiency. Global proteomic analysis can simultaneously assess selectivity and identify off-target effects.[10][11]
-
-
Top-Down Proteomics: This technique analyzes intact proteins without prior digestion.[12] It is particularly useful for characterizing covalent PROTAC-protein conjugates, providing an accurate mass measurement of the entire modified protein and helping to resolve different modification states.[13]
-
Native Mass Spectrometry (nMS): Native MS analyzes proteins and protein complexes in their non-denatured, folded states.[14] This allows for the direct observation of non-covalent interactions. For PROTACs, nMS is uniquely capable of detecting the formation of the ternary complex (POI-PROTAC-E3), as well as intermediate binary complexes, providing insights into binding affinity and cooperativity.[6][15][16]
Experimental Protocols
Protocol 1: Identification of Covalent PROTAC Conjugation Site by Bottom-Up Proteomics
This protocol outlines the steps to identify the specific amino acid residue modified by a covalent PROTAC in a cellular context.
Materials:
-
Cell culture reagents
-
Covalent PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Urea (B33335), Ammonium (B1175870) Bicarbonate
-
Sequencing-grade trypsin
-
Formic acid, Acetonitrile (B52724)
-
LC-MS/MS system (e.g., Orbitrap)
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the covalent PROTAC at the desired concentration and time. Include a vehicle-treated control.
-
Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Clarify lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) and collect the supernatant. Determine protein concentration (e.g., BCA assay).
-
-
Protein Digestion:
-
Aliquot 100 µg of protein from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteines.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute peptides in 2% acetonitrile/0.1% formic acid.
-
Inject the sample onto a reverse-phase LC column (e.g., C18).
-
Elute peptides using a gradient of increasing acetonitrile over 60-120 minutes.
-
Analyze the eluting peptides on a mass spectrometer operating in data-dependent acquisition (DDA) mode. The MS1 scan acquires full spectra, and the top N most intense precursor ions are selected for MS2 fragmentation (HCD or CID).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the raw MS data against a protein database.
-
Specify trypsin as the enzyme.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Crucially, define the mass of the PROTAC (or its reactive fragment) as a variable modification on potential target residues (e.g., cysteine, lysine).
-
The software will identify peptides that are modified with the PROTAC, confirming the conjugation and identifying the specific amino acid residue.
-
Protocol 2: Analysis of Ternary Complex Formation by Native MS
This protocol describes the analysis of the non-covalent POI-PROTAC-E3 ligase complex.[15][17]
Materials:
-
Purified Protein of Interest (POI)
-
Purified E3 Ligase complex (e.g., VCB - VHL, Elongin C, Elongin B)
-
PROTAC stock solution (e.g., in DMSO)
-
Volatile buffer (e.g., 150 mM Ammonium Acetate (B1210297), pH 7.5)
-
Native ESI-MS system (e.g., Q-TOF or Orbitrap modified for native analysis)
Methodology:
-
Sample Preparation:
-
Buffer exchange the purified POI and E3 ligase into the volatile ammonium acetate buffer using size-exclusion chromatography or buffer exchange columns.
-
Determine the final protein concentrations.
-
In a microcentrifuge tube, mix the POI and E3 ligase at desired concentrations (e.g., 5 µM each).
-
Add the PROTAC to the protein mixture at varying concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration is low and constant across all samples (e.g., <1%).[15]
-
Incubate the mixture at room temperature for 30-60 minutes to allow complex formation.
-
-
Native MS Analysis:
-
Introduce the sample into the mass spectrometer using a nano-electrospray source with gold-coated capillaries.
-
Use gentle source conditions (e.g., low capillary voltage, minimal cone voltage/source fragmentation) to preserve the non-covalent complexes during ionization and transfer into the gas phase.[14]
-
Acquire data in a high m/z range (e.g., 2,000 - 10,000 m/z) to detect the large, multi-protein complexes.
-
-
Data Analysis:
-
Process the raw spectra to identify the charge state envelopes for each species: unbound POI, unbound E3, binary complexes (POI-PROTAC, E3-PROTAC), and the ternary complex (POI-PROTAC-E3).[6]
-
Deconvolute the mass spectra to determine the experimental masses of the observed species and confirm their identities.
-
Calculate the relative abundance of each species by integrating the peak intensities across their respective charge states. This provides a semi-quantitative measure of ternary complex formation.[15][18]
-
Data Presentation
Quantitative data from MS experiments should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Example Data from a Global Proteomics (Bottom-Up) Experiment. This table shows the quantitative results for a PROTAC targeting BRD4, demonstrating on-target degradation and assessing off-target effects.
| Protein | Gene Name | Log2 Fold Change (PROTAC/Vehicle) | p-value | Comment |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | < 0.0001 | On-Target |
| Bromodomain-containing protein 3 | BRD3 | -2.8 | < 0.001 | Known Off-Target |
| Bromodomain-containing protein 2 | BRD2 | -2.5 | < 0.001 | Known Off-Target |
| Histone H3.3 | H3-3A | 0.1 | 0.85 | No Significant Change |
| GAPDH | GAPDH | -0.05 | 0.92 | No Significant Change |
Table 2: Example Data from a Native MS Titration Experiment. This table summarizes the relative abundance of different species observed when titrating a PROTAC against a fixed concentration of POI (BRD4BD2) and E3 Ligase (VCB). Data is derived from the relative signal intensity of observed complexes.[15]
| PROTAC Conc. (µM) | % Unbound POI | % Unbound E3 | % Binary Complexes | % Ternary Complex |
| 0 | 55 | 45 | 0 | 0 |
| 2.5 | 40 | 35 | 12 | 13 |
| 5.0 | 25 | 20 | 15 | 40 |
| 10.0 | 10 | 10 | 15 | 65 |
| 20.0 | 5 | 5 | 12 | 78 |
Conclusion
Mass spectrometry offers a versatile and powerful suite of tools for the discovery and characterization of PROTACs.[7] Bottom-up proteomics provides detailed information on covalent conjugation and global protein degradation, which is essential for confirming a PROTAC's efficacy and selectivity.[11][19] Concurrently, native MS delivers unique insights into the thermodynamics and kinetics of the ternary complex formation that drives the entire degradation process.[17][20] By integrating these complementary MS-based approaches, researchers can build a comprehensive understanding of a PROTAC's mechanism of action, accelerating the development of this promising new class of therapeutics.
References
- 1. d4-pharma.com [d4-pharma.com]
- 2. lcms.cz [lcms.cz]
- 3. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A case study of the MassChemSite Reaction Tracking Workflow: Detecting and identifying byproducts during PROTAC synthesis – Mass Analytica [mass-analytica.com]
- 5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoproteomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sapient.bio [sapient.bio]
- 12. Top-down (Intact) Proteomics | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 13. Top-down mass spectrometry of native proteoforms and their complexes: a community study | Springer Nature Experiments [experiments.springernature.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - CD Bioparticles [cd-bioparticles.net]
Application Notes & Protocols: In Vivo Experimental Design for AZD-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] This design facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3][4]
AZD-based PROTACs utilize warheads derived from AstraZeneca's portfolio of inhibitors to target specific proteins for degradation. This approach offers several advantages over traditional inhibition, including the potential to target "undruggable" proteins, overcome resistance mechanisms, and achieve prolonged pharmacodynamic effects with catalytic, sub-stoichiometric doses.[5][6][7]
These application notes provide a comprehensive guide to designing and executing preclinical in vivo studies for AZD-based PROTACs in animal models, focusing on oncology applications.
Principle of Action
The efficacy of a PROTAC is not driven by occupancy-based inhibition but by an "event-driven" pharmacology that catalytically induces protein degradation.[3][5][8] One PROTAC molecule can mediate the degradation of multiple target protein molecules.[9] This core principle underpins the design of in vivo studies, where the relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is often complex and distinct from that of traditional small-molecule inhibitors.[5]
Caption: A diagram illustrating the catalytic cycle of an AZD-based PROTAC.
In Vivo Experimental Design: Key Considerations
A robust in vivo study design is critical to evaluate the therapeutic potential of an AZD-based PROTAC. This involves careful selection of animal models, determination of appropriate dosing regimens, and selection of meaningful endpoints.
Animal Model Selection
The choice of animal model is paramount for translational relevance.[10]
-
Xenograft Models: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, MV-4-11 for leukemia) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID, NSG).[11] These models are useful for assessing direct anti-tumor activity.
-
Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into mice, better recapitulate the heterogeneity of human tumors.[7]
-
Humanized Mouse Models: These models, engrafted with human immune cells, are essential for evaluating PROTACs that may have immunomodulatory effects or for studying interactions with the tumor microenvironment.[12]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors driven by specific oncogenes can be valuable for understanding PROTAC efficacy in an immunocompetent setting.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship is crucial for optimizing dosing schedules.[5] Unlike inhibitors, a PROTAC's effect (protein degradation) can persist long after the compound has been cleared from plasma.[5][13]
-
PK Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC. Key parameters include Cmax (peak concentration), T½ (half-life), and overall exposure (AUC).[14] Studies should measure PROTAC concentrations in both plasma and relevant tissues (especially tumor).[14]
-
PD Studies: These studies measure the extent and duration of target protein degradation in response to treatment. Samples (tumor and surrogate tissues) are collected at various time points after dosing to quantify POI levels.[15]
The goal is to establish a dose and schedule that maintains target degradation below a threshold required for anti-tumor efficacy.
Caption: A flowchart outlining the key stages of an in vivo PROTAC study.
Experimental Protocols
Protocol: Tumor Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an AZD-based PROTAC in a subcutaneous xenograft mouse model.
Materials:
-
NOD-SCID or other suitable immunocompromised mice (6-8 weeks old).
-
Human cancer cell line of interest.
-
Matrigel or appropriate vehicle for cell suspension.
-
AZD-based PROTAC.
-
Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral gavage).[1]
-
Calipers, analytical balance.
-
Dosing needles (gavage, subcutaneous, etc.).
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to the desired concentration (e.g., 5 x 10⁶ cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[1]
-
When tumors reach an average size of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, PROTAC low dose, PROTAC high dose), typically with n=8-10 mice per group.[11]
-
-
PROTAC Formulation and Administration:
-
In-Life Monitoring:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
Monitor animals for any signs of toxicity or adverse effects.
-
-
Study Termination and Sample Collection:
-
Terminate the study when tumors in the vehicle group reach a predetermined endpoint size or after a set duration (e.g., 21-28 days).
-
At termination, record final body and tumor weights.
-
Excise tumors and divide them for different analyses: snap-freeze a portion in liquid nitrogen for Western blot and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).[1]
-
Collect blood for PK analysis and major organs (liver, spleen, kidney) for toxicity assessment.[14]
-
Protocol: Western Blot for Protein Degradation
This protocol is for quantifying the level of target protein degradation in tumor samples.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Primary antibodies (against POI and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent and imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue samples in ice-cold RIPA buffer.[1]
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with loading dye.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. . Wash the membrane again and probe with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated group.[1]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Example In Vivo Efficacy Study Design
| Parameter | Description |
| Animal Model | Nude mice bearing MDA-MB-231 breast cancer xenografts |
| Groups (n=10/group) | 1. Vehicle (0.5% Methylcellulose, PO, QD) |
| 2. AZD-PROTAC-1 (15 mg/kg, PO, QD) | |
| 3. AZD-PROTAC-1 (25 mg/kg, PO, QD) | |
| Treatment Duration | 20 consecutive days |
| Primary Endpoints | Tumor volume, final tumor weight, body weight |
| Secondary Endpoints | Target protein degradation (Western Blot, IHC), safety/tolerability |
Based on a study design described for a PI3K/mTOR PROTAC.[11]
Table 2: Example Pharmacokinetic Parameters
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | T½ (hours) | AUC (ng·h/mL) |
| AZD-PROTAC-1 | IV | 5 | 150.2 | 0.8 | 250.5 |
| AZD-PROTAC-1 | IP | 5 | 94.1 | 0.48 | 180.7 |
| AZD-PROTAC-1 | SC | 5 | 221.0 | 1.58 | 450.2 |
| AZD-PROTAC-1 | PO | 10 | 75.6 | 1.2 | 195.3 |
This table contains hypothetical data structured based on reported PK studies for PROTACs.[14]
Table 3: Example Efficacy and PD Readouts (at Day 21)
| Group | Avg. Tumor Volume (mm³) | TGI (%)* | % Target Degradation (vs. Vehicle) |
| Vehicle | 1250 ± 150 | - | 0% |
| AZD-PROTAC-1 (15 mg/kg) | 525 ± 95 | 58% | 75% |
| AZD-PROTAC-1 (25 mg/kg) | 260 ± 70 | 79% | >90% |
*TGI: Tumor Growth Inhibition. Data are presented as mean ± SEM. Target degradation is quantified from tumor lysates via Western Blot. This table contains hypothetical data structured based on reported efficacy studies.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Assessing PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical and often rate-limiting step for subsequent ubiquitination and degradation of the target protein.[1][2] Therefore, the accurate assessment of ternary complex formation is paramount for the successful design and optimization of effective PROTAC degraders.
These application notes provide a comprehensive overview of the state-of-the-art techniques used to characterize PROTAC-mediated ternary complexes. We will delve into a variety of biophysical, structural, and cell-based assays, offering detailed protocols for key methodologies. Furthermore, we present quantitative data from published studies in clearly structured tables to facilitate comparison and provide diagrams to visualize complex signaling pathways and experimental workflows.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The formation of the ternary complex is the linchpin of this process.[3]
Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.
Experimental Workflow for Assessing Ternary Complex Formation
A multi-faceted approach is often necessary to fully characterize the formation and stability of the ternary complex. The general workflow involves a combination of in vitro biophysical assays to determine binding affinities and kinetics, structural methods to visualize the complex, and cell-based assays to confirm the mechanism in a physiological context.
Caption: A general experimental workflow for the assessment of PROTAC ternary complexes.
Biophysical Assays
Biophysical techniques are essential for the quantitative characterization of the interactions between the PROTAC, the target protein, and the E3 ligase.[4][5] These assays provide valuable data on binding affinities, kinetics, thermodynamics, and cooperativity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[6][7] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of both binary and ternary complex formation.[8]
Protocol for Ternary Complex Analysis by SPR:
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) onto a streptavidin-coated sensor chip.[7]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.
-
Separately, inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to confirm minimal direct interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 ligase interaction by the KD of the ternary complex formation. An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][]
Protocol for Ternary Complex Analysis by ITC:
-
Sample Preparation:
-
Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components should be in the same buffer to minimize heat of dilution effects.
-
-
Binary Titrations:
-
Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
-
-
Ternary Titration:
-
Titrate the solution of target protein and PROTAC into the E3 ligase solution in the ITC cell.
-
The resulting thermogram will show the heat changes upon formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation.
-
Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.
-
Proximity-Based Assays: FRET and AlphaLISA
Förster Resonance Energy Transfer (FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are proximity-based assays that are well-suited for high-throughput screening of PROTACs.[10][11] These assays rely on the principle that when a donor and an acceptor molecule are in close proximity, energy transfer can occur, resulting in a detectable signal.
General Protocol for TR-FRET Ternary Complex Assay:
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This is often achieved using specific antibodies or by creating fusion proteins.
-
-
Assay Setup:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.
-
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.
-
The FRET ratio is calculated from these measurements.
-
-
Data Analysis:
-
Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized PROTACs, providing insights into their binary and ternary binding affinities and cooperativity.
Table 1: Binding Affinities and Cooperativity of MZ1
| Interacting Partners | Technique | KD (nM) | Cooperativity (α) | Reference(s) |
| VHL : MZ1 | SPR | 29 | - | [4][5] |
| VHL : MZ1 | ITC | 66 | - | [4][5] |
| Brd4BD2 : MZ1 | SPR | 1 | - | [4][5] |
| Brd4BD2 : MZ1 | ITC | 4 | - | [4][5] |
| VHL : MZ1 : Brd4BD2 | SPR | - | 26 | [5] |
| VHL : MZ1 : Brd4BD2 | ITC | - | 15 | [5] |
Table 2: Binding Affinities of BRD-5110
| Interacting Partners | Technique | KD (nM) | Reference(s) |
| PPM1D : BRD-5110 | SPR | 1 | [4] |
| CRBN (319-442) : BRD-5110 | SPR | ~3000 | [4] |
Structural Biology Techniques
Structural biology methods provide high-resolution insights into the atomic details of the ternary complex, which is invaluable for structure-based drug design.[13][14]
X-ray Crystallography
X-ray crystallography can reveal the precise binding modes of the PROTAC and the protein-protein interactions within the ternary complex.[][14] Obtaining well-diffracting crystals of the ternary complex can be challenging but provides a static, high-resolution snapshot of the assembly.[14] The first crystal structure of a PROTAC ternary complex was that of VHL:MZ1:BRD4BD2.[15]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is emerging as a powerful technique for studying the structure of PROTAC-mediated complexes, particularly for large and flexible assemblies that are difficult to crystallize.[13][16] Cryo-EM can provide information on the conformational dynamics of the ternary complex in a near-native state.[13]
Cell-Based Assays
Cell-based assays are crucial for validating the formation of the ternary complex in a physiological environment and for assessing the downstream consequences, such as target ubiquitination and degradation.[5]
NanoBRET™
The NanoBRET™ technology is a bioluminescence resonance energy transfer (BRET)-based assay that can be used to monitor protein-protein interactions in living cells.[][17] In the context of PROTACs, it can be adapted to measure the formation of the ternary complex in real-time.[17]
Protocol for NanoBRET™ Ternary Complex Assay:
-
Cell Line Generation:
-
Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
-
Cell Plating and Labeling:
-
Plate the cells in a white, opaque microplate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Luminescence Measurement:
-
Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.
-
Conclusion
The comprehensive assessment of PROTAC ternary complex formation requires a multi-pronged approach, integrating biophysical, structural, and cell-based assays. The techniques and protocols outlined in these application notes provide a robust framework for researchers to characterize their PROTACs, understand structure-activity relationships, and ultimately design more potent and selective protein degraders. The quantitative data and visual aids presented herein serve as a valuable resource for those in the field of targeted protein degradation.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. aragen.com [aragen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 14. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
- 17. bmglabtech.com [bmglabtech.com]
Application Notes: Monitoring PROTAC-Induced Apoptosis Using Flow Cytometry
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from the cell. They function by linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce degradation of the protein of interest.[1][2][3] For many PROTACs developed as cancer therapeutics, the degradation of an oncogenic protein is intended to trigger programmed cell death, or apoptosis.[2][4] Therefore, the accurate quantification of apoptosis is a critical step in evaluating the efficacy of novel PROTACs.
Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of individual cells within a heterogeneous population.[5][6][7] Its ability to simultaneously measure multiple parameters makes it an ideal platform for dissecting the complex and dynamic process of apoptosis in response to PROTAC treatment.[8] This document provides an overview of key flow cytometry-based assays and detailed protocols for monitoring PROTAC-induced apoptosis.
Key Flow Cytometry Assays for Apoptosis
Several hallmark features of apoptosis can be quantitatively assessed by flow cytometry. The selection of an assay depends on the specific stage of apoptosis (early vs. late) and the pathway being investigated.
-
Detection of Phosphatidylserine (B164497) (PS) Externalization (Annexin V Staining)
-
Principle: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface.[9][10] Annexin V, a calcium-dependent protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC, PE, APC) to label these early apoptotic cells.[11] This assay is typically performed with a viability dye, such as Propidium Iodide (PI) or 7-AAD, which is excluded by live cells with intact membranes but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells.[9]
-
Data Interpretation: Dual staining allows for the differentiation of four distinct cell populations:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive.[5]
-
-
-
Measurement of Caspase Activity
-
Principle: Caspases are a family of cysteine proteases that act as the central executioners of apoptosis.[12][13] Their activation occurs in a cascade, with initiator caspases (e.g., Caspase-8, Caspase-9) activating executioner caspases (e.g., Caspase-3, Caspase-7).[13] Flow cytometry assays can detect active caspases using two main strategies:
-
Fluorogenic Substrates: Cell-permeable, non-fluorescent substrates containing a caspase-specific peptide sequence (e.g., DEVD for Caspase-3/7) are cleaved by active caspases, releasing a fluorescent molecule.[14]
-
Fluorescent Inhibitors of Caspases (FLICA): These reagents consist of a caspase-specific inhibitor sequence linked to a fluorophore. They are cell-permeable and bind covalently to the active site of caspases, allowing for direct quantification of active enzymes.[13][15]
-
-
Data Interpretation: An increase in the fluorescent signal directly correlates with the level of caspase activity within the cells, providing a clear indication that the apoptotic cascade has been initiated.
-
-
Analysis of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis, occurring before caspase activation and PS externalization.[16] This potential is maintained by healthy, respiring mitochondria. In apoptotic cells, the mitochondrial membrane becomes permeable, leading to the collapse of ΔΨm.[16] This change can be monitored using cationic lipophilic dyes (e.g., JC-1, DiOC6(3), TMRE) that accumulate in the mitochondria of healthy cells in a potential-dependent manner.
-
Data Interpretation: In apoptotic cells, the collapse of ΔΨm prevents the accumulation of these dyes, resulting in a measurable decrease in fluorescence intensity.[16][17] This shift identifies cells in an early stage of apoptosis.
-
Diagrams
Caption: PROTAC-induced apoptosis signaling pathway.
Caption: General experimental workflow.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination [thno.org]
- 4. esmed.org [esmed.org]
- 5. Go with the Flow - Make the most of this powerful technique | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. selectscience.net [selectscience.net]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. igbmc.fr [igbmc.fr]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. chemometec.com [chemometec.com]
- 16. interchim.fr [interchim.fr]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD
Welcome to the technical support center for Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTACs.[1] It possesses a molecular weight of approximately 528.55 g/mol .[1][2] The structure contains a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) linker, and other chemical moieties that contribute to its overall physicochemical properties.[3]
Q2: What are the known solvents for this compound?
Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL.[1] It can also be prepared in mixed solvent systems, such as 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline), to achieve a concentration of at least 2.5 mg/mL.[1]
Q3: Why is PEG included in the structure of this molecule?
The polyethylene glycol (PEG) component is incorporated to enhance the molecule's desirable pharmaceutical properties.[4] PEGylation, the process of attaching PEG chains, is a common strategy to increase water solubility, prolong circulation half-life, and reduce immunogenicity of therapeutic molecules.[4][5][6] The hydrophilic nature of PEG helps to improve the solubility of poorly water-soluble compounds.[4]
Troubleshooting Guide: Improving Solubility
Researchers may encounter challenges in dissolving this compound in aqueous solutions for biological assays. The following troubleshooting guide provides a systematic approach to improving its solubility.
Issue: Difficulty dissolving the compound in aqueous buffers.
This is a common issue for complex organic molecules. The following steps outline a workflow for systematically addressing this challenge.
Caption: Workflow for troubleshooting the solubility of this compound.
Detailed Methodologies
Step 1: Co-solvent Approach
This is often the first and simplest method to try.
Experimental Protocol:
-
Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 50-100 mg/mL).
-
While vortexing, slowly add the DMSO stock solution to your aqueous buffer of choice (e.g., PBS, TRIS).
-
Monitor for any signs of precipitation.
-
It is crucial to keep the final concentration of the organic solvent as low as possible to avoid affecting your experiment.
| Parameter | Recommendation |
| Organic Co-solvents | DMSO, Ethanol, Propylene Glycol |
| Final Co-solvent % | < 1% (ideal for cell-based assays) |
| Observation | Visual inspection for clarity/precipitation |
Step 2: pH Adjustment
The solubility of a compound can be significantly influenced by pH if it contains ionizable functional groups.
Experimental Protocol:
-
Identify the potential ionizable groups in the molecule. The maleimide ring can be susceptible to hydrolysis at high pH.
-
Prepare a series of buffers with varying pH values (e.g., ranging from pH 5.0 to 8.0).
-
Attempt to dissolve the compound in each buffer, potentially using the co-solvent method described above.
-
Assess the solubility at each pH. Be mindful of the compound's stability at different pH values.
| pH Range | Considerations |
| 5.0 - 6.5 | May improve solubility if the compound has basic functional groups. |
| 6.5 - 7.5 | Generally a safe range for the stability of the maleimide group. |
| 7.5 - 8.0 | Increased risk of maleimide hydrolysis. |
Step 3: Use of Solubilizing Excipients
If co-solvents and pH adjustment are insufficient, the use of solubilizing agents can be explored. These agents work by forming complexes or micelles that encapsulate the drug molecule, enhancing its apparent solubility.[7][8][9]
Caption: Mechanisms of solubilization by cyclodextrins and surfactants.
Experimental Protocol: Cyclodextrins
-
Select a suitable cyclodextrin (B1172386). Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their safety and efficacy.[8]
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add the this compound to each cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate dissolution.
-
Determine the concentration of the dissolved compound.
Experimental Protocol: Surfactants
-
Choose a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a Cremophor.
-
Prepare surfactant solutions in your desired buffer at concentrations above the critical micelle concentration (CMC).
-
Disperse the compound in the surfactant solution.
-
Use gentle agitation or sonication to aid dissolution.
-
Visually inspect for clarity and quantify the dissolved concentration.
| Solubilizing Agent | Typical Concentration Range | Mechanism |
| HP-β-Cyclodextrin | 1-20% (w/v) | Inclusion Complex Formation |
| SBE-β-Cyclodextrin | 1-20% (w/v) | Inclusion Complex Formation |
| Polysorbate 80 | 0.1-5% (v/v) | Micellar Solubilization |
| Cremophor EL | 0.1-5% (v/v) | Micellar Solubilization |
By systematically working through these troubleshooting steps, researchers can identify an effective method for dissolving this compound for their specific experimental needs. It is always recommended to perform compatibility and stability studies of the final formulation to ensure it is suitable for the intended application.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C26H32N4O8 | CID 57654311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. nhsjs.com [nhsjs.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
Technical Support Center: Maleimide-Thiel Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for maleimide-thiol conjugation reactions. Find answers to common questions and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my conjugation yield low or non-existent?
Low or no conjugation efficiency is a common issue that can arise from several factors, ranging from reagent stability to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this problem.
Potential Cause 1: Maleimide (B117702) Instability/Hydrolysis
The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[1][2]
-
Solution:
-
Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1][3][4][5]
-
If aqueous storage of the maleimide is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[1] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[6] Storage of maleimide-functionalized nanoparticles for 7 days at 4°C can lead to a ~10% loss in reactivity, while storage at 20°C can result in a ~40% loss.[1][7][8]
-
Potential Cause 2: Thiol Oxidation
The sulfhydryl (thiol) groups on your protein or molecule can oxidize to form disulfide bonds, which are unreactive with maleimides.[1][4][9] This oxidation can be catalyzed by the presence of divalent metal ions.[1]
-
Solution:
-
Reduce Disulfide Bonds: Prior to conjugation, treat your protein with a reducing agent to ensure free thiols are available.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group, meaning it doesn't need to be removed before adding the maleimide reagent.[1] It is effective over a wide pH range.[1]
-
DTT (dithiothreitol): A powerful reducing agent, but it contains a thiol and must be completely removed before adding the maleimide to prevent it from competing with your target molecule.[1]
-
-
Prevent Re-oxidation:
-
Potential Cause 3: Suboptimal Reaction Conditions
The pH, temperature, and stoichiometry of the reaction are critical for efficient conjugation.
-
Solution:
-
Optimize pH: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][6][10] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and can react with amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[2][6][10]
-
Adjust Molar Ratio: A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[10] A starting point of a 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is recommended, but this should be optimized for your specific application.[1][3][5][10]
-
Optimize Reaction Time and Temperature: Reactions are often run for 2 hours at room temperature or overnight at 4°C.[1][3][4] For sensitive proteins, a lower temperature is recommended to minimize degradation.[10] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.[1]
-
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate and specificity.[1][2][6][10] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized.[1][3][5][10] |
| Temperature | 4°C or Room Temperature (20-25°C) | 4°C is preferred for sensitive proteins.[10] |
| Reaction Time | 2 hours to overnight | Should be optimized for the specific reactants.[1][3][4] |
| Reducing Agent (if needed) | TCEP (10-100 fold molar excess) | Incubate for 20-60 minutes at room temperature.[1][2][3] |
| Chelating Agent | EDTA (1-5 mM) | Helps prevent metal-catalyzed thiol oxidation.[1] |
Question 2: My final conjugate is not stable. What is causing this?
The instability of the final product is often due to the reversibility of the maleimide-thiol linkage.
Potential Cause: Retro-Michael Reaction (Thiol Exchange)
The thioether bond formed can be reversible, especially in environments with a high concentration of other thiols (e.g., glutathione (B108866) in vivo).[2] This can lead to the transfer of the conjugated molecule to other thiols, resulting in off-target effects.[2]
-
Solution:
-
Hydrolysis of the Thiosuccinimide Ring: After the conjugation reaction is complete, the thiosuccinimide ring can be intentionally hydrolyzed to a more stable, ring-opened form. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[2]
-
Use of Stabilizing Maleimide Analogs: Certain maleimide derivatives are designed to promote spontaneous hydrolysis of the thiosuccinimide ring after conjugation, leading to a more stable product.[11]
-
Question 3: I'm observing unexpected side products. What are they and how can I avoid them?
Side reactions can compete with the desired conjugation, leading to a heterogeneous product mixture.
Side Reaction 1: Reaction with Amines
At pH values above 7.5, maleimides can react with primary amines, such as the epsilon-amino group of lysine residues.[1][2][6]
-
Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[2][6][10] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[6][10]
Side Reaction 2: Thiazine (B8601807) Rearrangement
When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[1][12] This is more prominent at physiological or higher pH.[1]
-
Solution:
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
-
Prepare the Protein Solution:
-
Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring the buffer does not contain thiols).[3][4][9] A typical protein concentration is 1-10 mg/mL.[3][4][9]
-
Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through it.[3][4]
-
-
(Optional) Reduction of Disulfide Bonds:
-
Prepare the Maleimide Stock Solution:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1][3][10] Add the maleimide solution dropwise while gently stirring.[10]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][3][4] Protect from light if using a fluorescent maleimide dye.[3]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]
-
-
Purify the Conjugate:
Quantification of Conjugation Efficiency
-
HPLC Analysis: Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the unconjugated protein, the unreacted maleimide reagent, and the final conjugate.[10] The conjugation efficiency can be calculated by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated protein.[13]
-
Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100 [13]
-
-
Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the conjugate by observing the expected mass increase corresponding to the addition of the maleimide-containing molecule.[13]
Visualizations
Caption: Mechanism of the maleimide-thiol conjugation reaction.
Caption: General experimental workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Off-Target Effects of AZD-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AZD-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing off-target effects and enhancing the selectivity of your degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in AZD-based PROTACs?
Off-target effects in PROTACs, including those developed by AstraZeneca, can arise from several factors:
-
Warhead Promiscuity: The ligand binding to the protein of interest (POI) may have affinity for other proteins with similar binding domains, leading to their unintended degradation.
-
E3 Ligase Ligand Activity: Many AZD-based PROTACs utilize derivatives of thalidomide (B1683933) or pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase. These ligands themselves can induce the degradation of endogenous proteins, most notably zinc finger (ZF) transcription factors.[1]
-
Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for degradation. However, a PROTAC might induce the formation of off-target ternary complexes with proteins structurally similar to the intended target.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are not productive for degradation, which can lead to complex and unpredictable off-target pharmacology.
Q2: How can I rationally design an AZD-based PROTAC to improve its selectivity from the outset?
Improving selectivity is a key aspect of PROTAC design. Several strategies can be employed:
-
Optimize the Target-Binding Warhead: Utilize a highly selective ligand for your protein of interest. Even a promiscuous kinase inhibitor can be engineered into a selective degrader by optimizing other components of the PROTAC.
-
Modify the Linker: The length, composition, and attachment point of the linker are critical. Systematic variation of the linker can influence the conformation of the ternary complex, thereby improving selectivity for the intended target.
-
Choose the Appropriate E3 Ligase: While many PROTACs use CRBN or VHL, exploring other E3 ligases with more restricted tissue expression or different substrate specificities can enhance selectivity.
-
Modify the E3 Ligase Ligand: For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce the off-target degradation of zinc finger proteins.[1][2]
Q3: What are the most effective methods for identifying off-target effects of my PROTAC?
A multi-pronged approach is recommended for the unbiased identification of off-target effects:
-
Quantitative Proteomics: Mass spectrometry-based proteomics is the gold standard for globally assessing changes in protein abundance upon PROTAC treatment. Techniques like Tandem Mass Tagging (TMT) or label-free quantification (LFQ) can identify and quantify thousands of proteins, revealing unintended degradation events.
-
Targeted Protein Quantification: Western blotting is a common method to validate the degradation of specific, predicted off-targets identified through proteomics or based on the warhead's known promiscuity.
-
Cellular Thermal Shift Assay (CETSA): This method can assess the engagement of your PROTAC with both on-target and potential off-target proteins in a cellular context.
-
NanoBRET™ Ternary Complex Assays: These assays can be used in live cells to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, providing insights into the specificity of this interaction.[3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of AZD-based PROTACs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High off-target degradation observed in proteomics. | 1. Promiscuous warhead. 2. Off-target activity of the E3 ligase ligand (e.g., pomalidomide). 3. Unfavorable linker design. | 1. Redesign the PROTAC with a more selective warhead. 2. If using a pomalidomide-based CRBN recruiter, consider modifications to the phthalimide ring (e.g., at the C5 position) to reduce off-target zinc finger protein degradation. 3. Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more selective molecule. |
| Discrepancy between proteomics and Western blot data. | 1. Differences in assay sensitivity. 2. Antibody cross-reactivity in Western blotting. | 1. Use quantitative proteomics data to guide the selection of off-targets for validation. 2. Validate the specificity of your primary antibody using knockout/knockdown cell lines if available. |
| "Hook effect" observed, complicating data interpretation. | Formation of non-productive binary complexes at high PROTAC concentrations. | 1. Perform a wide dose-response experiment to identify the optimal concentration range for target degradation. 2. Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation. |
| No or weak on-target degradation, making off-target assessment difficult. | 1. Poor cell permeability. 2. Inefficient ternary complex formation. 3. Low expression of the required E3 ligase in the cell line. | 1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Use a NanoBRET™ assay to confirm ternary complex formation in cells. 3. Confirm the expression of the target E3 ligase (e.g., CRBN) in your cell line by Western blot or qPCR. |
Data Presentation
Case Study: AZD-Developed IRAK3 PROTAC
An example of a selective PROTAC developed by AstraZeneca is a degrader of the Interleukin-1 receptor-associated kinase 3 (IRAK3), a pseudokinase involved in inflammatory signaling. This PROTAC utilizes a CRBN E3 ligase ligand.
| Compound | Target | E3 Ligase | Cell Line | DC₅₀ | Dₘₐₓ | Key Finding |
| IRAK3 PROTAC | IRAK3 | CRBN | THP-1 | 2 nM | >98% | Demonstrates potent and selective degradation of IRAK3 with minimal impact on other kinases.[6] |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation observed.
Experimental Protocols
Quantitative Proteomics Workflow for Off-Target Profiling
This protocol outlines a typical workflow for identifying off-target protein degradation using LC-MS/MS.
Objective: To globally quantify protein abundance changes in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a predetermined time (e.g., 8-24 hours) to allow for protein degradation.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (for TMT-based quantification):
-
Label the peptide samples from each condition with a different isobaric tandem mass tag (TMT) reagent.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are your potential off-targets.
-
NanoBRET™ Ternary Complex Formation Assay
This protocol describes how to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Objective: To confirm that the PROTAC induces the proximity of the target protein and the E3 ligase in a cellular context.
Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (acceptor).
-
Plate the transfected cells in a white, 96-well plate and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to each well.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC₅₀ for ternary complex formation.
-
Visualizations
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. selvita.com [selvita.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. IRAK3 PROTAC [openinnovation.astrazeneca.com]
Technical Support Center: Addressing the Hydrolytic Instability of Maleimide-Based Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on understanding and mitigating the hydrolytic instability of maleimide-based linkers, a critical factor in the development of robust and effective bioconjugates such as Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the instability of maleimide-based linkers?
A1: The instability of the thiosuccinimide linkage formed by the reaction of a thiol with a maleimide (B117702) is primarily attributed to two competing chemical pathways:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct reverts to the original thiol and maleimide. In a biological environment, this can lead to premature release of the conjugated payload (e.g., a drug) and subsequent reaction of the freed maleimide with other thiol-containing molecules like serum albumin or glutathione (B108866), potentially causing off-target toxicity.[1][2][3][4][5]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage. However, the rate of hydrolysis for traditional N-alkylmaleimides is often slow under physiological conditions.[2][4][6]
Q2: My ADC is exhibiting significant payload loss during in vitro plasma stability assays. What is the most likely cause and how can I address it?
A2: Significant payload loss in plasma is a common issue and is most often caused by the retro-Michael reaction, leading to deconjugation.[4][5] Here are several strategies to address this problem:
-
Promote Post-Conjugation Hydrolysis: After the conjugation reaction, you can intentionally promote the hydrolysis of the thiosuccinimide ring to its more stable, ring-opened form. This can be achieved by incubating the ADC solution at a slightly alkaline pH (e.g., pH 8.5-9.0).[4][7] It is crucial to monitor this process to ensure complete hydrolysis without causing protein aggregation or degradation.
-
Utilize "Self-Hydrolyzing" Maleimides: These are engineered maleimide derivatives that have modifications to accelerate the rate of hydrolysis of the thiosuccinimide ring at physiological pH.[2][5] This can be achieved by incorporating basic amino groups or other functionalities that act as intramolecular catalysts.[2][5]
-
Switch to Next-Generation Maleimide Linkers: Consider using more advanced linkers such as diiodomaleimides or other next-generation maleimides (NGMs) that are designed to form more stable conjugates.[8][9] These linkers can offer faster reaction times and enhanced stability.[8]
Q3: I am observing inconsistent Drug-to-Antibody Ratios (DAR) across different batches of my ADC. What are the potential causes and troubleshooting steps?
A3: Inconsistent DAR values can arise from several factors during the conjugation process. Here are some common causes and how to troubleshoot them:
-
Incomplete Disulfide Bond Reduction: If you are conjugating to cysteines from reduced interchain disulfides, incomplete reduction will result in fewer available thiol groups for conjugation, leading to a lower DAR. Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP or DTT and optimizing incubation time and temperature.[4][10]
-
Suboptimal Reaction pH: The thiol-maleimide reaction is most efficient and specific at a pH between 6.5 and 7.5.[10][11] At higher pH values, maleimides can react with other nucleophiles like amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation and heterogeneity.[6] Conversely, at lower pH, the reaction rate is significantly reduced.
-
Incorrect Stoichiometry: The molar ratio of the maleimide-linker-payload to the antibody is critical. An insufficient amount of the linker will lead to incomplete conjugation, while a large excess can result in non-specific reactions and difficulties in purification. It is important to optimize this ratio for your specific system.[4][10]
-
Maleimide Hydrolysis Prior to Conjugation: Maleimides themselves can hydrolyze in aqueous solutions, rendering them unreactive towards thiols.[6] Always prepare fresh solutions of your maleimide-containing reagent in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[10]
Troubleshooting Guides
Problem: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Inaccessible or Oxidized Cysteines | The target cysteine residues on your protein may be sterically hindered or have re-oxidized to form disulfide bonds. Disulfides are unreactive with maleimides.[10][12] Solution: Perform a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and therefore does not need to be removed before adding the maleimide reagent.[10] |
| Hydrolyzed Maleimide Reagent | Maleimides are susceptible to hydrolysis in aqueous buffers.[6] Solution: Prepare the maleimide reagent solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use and add it to the reaction mixture. Avoid storing maleimides in aqueous solutions.[10] |
| Incorrect Reaction pH | The optimal pH for the thiol-maleimide reaction is 6.5-7.5.[10][11] Solution: Ensure your reaction buffer is within this pH range. At pH < 6.5, the reaction is slow, and at pH > 7.5, the maleimide can react with amines.[6][10] |
| Insufficient Molar Ratio of Linker | An inadequate amount of the maleimide linker will result in an incomplete reaction. Solution: Increase the molar excess of the maleimide linker. A 10-20 fold molar excess is a common starting point, but this should be optimized for your specific protein and linker.[10] |
Problem: Premature Payload Release in In Vitro/In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | The thiosuccinimide linkage is undergoing reversal, leading to deconjugation.[1][2][3] Solution 1: Induce Post-Conjugation Hydrolysis. After the conjugation reaction, adjust the pH of the conjugate solution to 8.5-9.0 and incubate to promote the hydrolysis of the succinimide ring to the more stable ring-opened form. Monitor the conversion by mass spectrometry.[4][7] Solution 2: Use a "Self-Hydrolyzing" Maleimide. Synthesize your conjugate using a maleimide linker designed to undergo rapid hydrolysis at physiological pH.[2][5] Solution 3: Employ Next-Generation Maleimides. Consider using more stable linker technologies such as diiodomaleimides.[8] |
| Thiol Exchange with Other Molecules | The released maleimide-payload can react with other thiols present in the biological environment, such as albumin.[1] Solution: By stabilizing the initial conjugate through hydrolysis (as described above), you prevent the retro-Michael reaction and subsequent thiol exchange. |
Quantitative Data on Linker Stability
The stability of the thiol-maleimide linkage is highly dependent on the specific maleimide derivative used. The following table summarizes publicly available data on the stability of different linkers.
| Linker Type | Key Feature | Relative Stability/Half-life | Reference |
| Traditional N-Alkyl Maleimide (e.g., from SMCC) | Standard linker used in early generation ADCs. | Prone to retro-Michael reaction. Half-life can be a few days in vivo.[13] | [13][14][15] |
| Self-Hydrolyzing Maleimide (with basic amino group) | Intramolecular catalysis of thiosuccinimide ring hydrolysis. | Rapidly hydrolyzes at neutral pH, leading to a stable, ring-opened product resistant to deconjugation.[2] | [2] |
| Diiodomaleimide (Next-Generation Maleimide) | Increased hydrolytic stability and rapid reactivity. | Offers a more stable conjugate compared to traditional maleimides.[8] | [8] |
| Thiazine (B8601807) Linker (from N-terminal Cysteine) | Forms a stable six-membered thiazine ring structure. | Markedly slower degradation and over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate.[16] | [16] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the protein containing free thiol groups in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline - PBS).
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[10]
-
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF.[10]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[10]
-
-
Purification:
-
Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.[10]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Perform Conjugation: Follow steps 1-3 of the General Thiol-Maleimide Conjugation protocol.
-
pH Adjustment: After the initial conjugation reaction, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubation: Incubate the solution at room temperature or 37°C. The time required for complete hydrolysis will depend on the specific linker and should be determined empirically.
-
Monitoring: Monitor the progress of the hydrolysis by analyzing samples at different time points using mass spectrometry to confirm the conversion to the ring-opened form.
-
Neutralization and Purification: Once hydrolysis is complete, neutralize the solution back to a physiological pH (e.g., 7.0-7.5) and proceed with purification as described in the general protocol.
Visualizations
Caption: Competing pathways of a thiosuccinimide adduct.
Caption: Troubleshooting workflow for maleimide linker instability.
References
- 1. d-nb.info [d-nb.info]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using polyethylene (B3416737) glycol (PEG) linkers to improve the in vivo stability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary in vivo stability challenges with PROTACs, and how can PEG linkers help?
PROTACs often face in vivo stability issues primarily due to their susceptibility to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes in the liver.[1] This can lead to a short in vivo half-life and reduced therapeutic efficacy.[1] PEG linkers can help mitigate these challenges in several ways:
-
Enhanced Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs, which is often a challenge for these large molecules.[2][3] Improved solubility can aid in formulation and administration for in vivo studies.[3][4]
-
Shielding from Metabolism: The flexible nature of PEG linkers allows them to form a "shield" around the PROTAC molecule, which can sterically hinder access by metabolic enzymes.[5]
-
Improved Pharmacokinetics: By increasing hydrophilicity and creating a larger hydrodynamic radius, PEGylation can reduce renal clearance and prolong circulation time.[6][7][8][9][10]
Q2: How does the length and composition of a PEG linker affect PROTAC in vivo stability and efficacy?
The length and composition of the PEG linker are critical parameters that must be empirically optimized for each PROTAC system.[11][12]
-
Linker Length:
-
Too Short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[3][13]
-
Too Long: An excessively long linker can result in a high entropic penalty upon binding, leading to decreased potency and potentially increased off-target effects.[11] However, longer linkers can sometimes provide the necessary flexibility to achieve a productive ternary complex conformation.[11]
-
-
Linker Composition:
-
PEG vs. Alkyl: While PEG linkers offer hydrophilicity, alkyl linkers are more hydrophobic and may improve cell permeability.[2] However, alkyl linkers can also be susceptible to metabolism.[12] Replacing a PEG linker with an alkyl chain, or vice versa, can dramatically alter a PROTAC's properties.[12]
-
Incorporating Rigidity: Introducing rigid moieties like piperazine (B1678402), piperidine, or triazole rings into the linker can enhance metabolic stability by shielding metabolically labile sites.[1][2] These rigid structures can also pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1]
-
Q3: What are common off-target effects observed with PEGylated PROTACs and how can they be mitigated?
Off-target effects can arise from the degradation of proteins other than the intended target.[14] This can be influenced by the linker. Strategies to mitigate off-target effects include:
-
Linker Modification: Systematically altering the length and composition of the PEG linker can influence the geometry of the ternary complex, thereby improving selectivity.[14]
-
Warhead Optimization: Utilizing a more selective binder for the protein of interest can reduce off-target binding.[14]
-
E3 Ligase Selection: Different E3 ligases have distinct expression patterns and substrate specificities.[12][14] Choosing an E3 ligase with limited expression in tissues where off-target effects are a concern can improve the safety profile.
Troubleshooting Guides
Problem 1: Low in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Step |
| Poor Metabolic Stability | 1. Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the PROTAC's half-life.[15] 2. Linker Modification: Synthesize analogs with more metabolically stable linkers. Consider incorporating rigid moieties like piperazine or triazole to block sites of metabolism.[1][2] 3. Change Linker Type: Evaluate replacing the PEG linker with an alkyl chain or vice versa to alter metabolic susceptibility.[12] |
| Poor Pharmacokinetics (PK) | 1. Conduct PK Studies: Perform in vivo pharmacokinetic studies to determine the PROTAC's exposure, half-life, and clearance.[] 2. Optimize Formulation: Improve solubility and bioavailability through formulation strategies such as using amorphous solid dispersions or lipid-based formulations.[14][] 3. Modify Linker: Adjusting the PEG linker length can impact PK properties.[6][7] |
| Low Cell Permeability | 1. Assess Permeability: Use in vitro models like Caco-2 or PAMPA to evaluate cell permeability.[15][17] 2. Linker Modification: While PEG can sometimes hinder passive diffusion, its flexibility can also allow for folded conformations that shield polar surfaces, aiding permeability.[3][5] Experiment with different PEG lengths or incorporate more lipophilic elements into the linker.[1][2] |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| PROTAC Instability in Formulation or Dosing Vehicle | 1. Assess Compound Stability: Evaluate the stability of the PROTAC in the chosen vehicle over the duration of the experiment.[14] 2. Optimize Formulation: Test different, well-tolerated formulation vehicles to find one that ensures the PROTAC remains in solution and stable.[4] |
| Inconsistent Ternary Complex Formation | 1. Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to confirm and quantify the formation of a stable ternary complex.[1] 2. Linker Optimization: The flexibility and length of the PEG linker are crucial for stable ternary complex formation.[11] Synthesize and test a matrix of linker lengths and compositions. |
| "Hook Effect" | 1. Dose-Response Study: At high concentrations, PROTACs can form non-productive binary complexes, reducing efficacy.[18] Perform a careful dose-response study to identify the optimal concentration range for target degradation and avoid the "hook effect".[4] |
Quantitative Data Summary
The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase. The following table summarizes general trends observed when modifying PEG linkers.
| Linker Modification | Impact on Solubility | Impact on Permeability | Impact on Metabolic Stability | Potential for Ternary Complex Formation |
| Increasing PEG Length | Increases[2][3] | Can decrease due to increased polarity, but flexible folding may sometimes improve it[3][5] | Generally decreases susceptibility to some metabolic enzymes[] | Highly dependent on target; requires empirical optimization[11][13] |
| Decreasing PEG Length | Decreases | May increase if polarity is the limiting factor | May increase susceptibility to metabolism | Can lead to steric clash and prevent formation[13] |
| Incorporating Rigid Moieties (e.g., piperazine, triazole) | Can increase solubility (e.g., piperazine)[1][2] | Variable, can improve by masking polar groups | Generally increases by shielding metabolic hot spots[1][2] | Can pre-organize the PROTAC for favorable binding[1] |
| Replacing PEG with Alkyl Chain | Decreases | Generally increases | Variable, can be susceptible to oxidation | Alters the geometry and flexibility, requiring re-optimization |
Key Experimental Protocols
1. In Vitro Metabolic Stability Assay
-
Objective: To assess the susceptibility of a PROTAC to metabolism by liver enzymes.
-
Methodology:
-
Prepare a solution of the PROTAC in a suitable solvent.
-
Incubate the PROTAC with liver microsomes (human or other species) or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analyze the remaining concentration of the parent PROTAC in the supernatant using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
-
2. Ternary Complex Formation Assay (TR-FRET)
-
Objective: To quantify the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Label the target protein and E3 ligase with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) fluorophore, respectively.
-
In a microplate, mix the labeled target protein and E3 ligase with serial dilutions of the PROTAC.
-
Incubate to allow for complex formation.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
An increase in the FRET signal indicates the proximity of the target and E3 ligase, confirming ternary complex formation.
-
3. In Vivo Efficacy Study
-
Objective: To evaluate the ability of a PROTAC to degrade the target protein and elicit a therapeutic response in an animal model.
-
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., xenograft mouse model for cancer).[4]
-
Formulation and Dosing: Formulate the PROTAC in a well-tolerated vehicle and determine the dosing route (e.g., oral gavage, intraperitoneal injection) and schedule based on PK data.[4]
-
Treatment Groups: Include a vehicle control group and one or more PROTAC treatment groups at different doses.[4]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health.[4]
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples.
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the level of the target protein.[4]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Interplay of PEG linker properties and in vivo outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors | springermedizin.de [springermedizin.de]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate the "hook effect" in Proteolysis-Targeting Chimera (PROTAC) dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the concentration of the PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve, which is a signature of PROTAC activity.[2][3]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2][4] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3][] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating ineffective binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2][4] These binary complexes are unable to bring the target protein and the E3 ligase into proximity, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2][3]
Q3: What are the experimental consequences of the "hook effect"?
Q4: At what concentrations does the "hook effect" typically become apparent?
A4: The concentration at which the hook effect is observed can vary depending on the specific PROTAC, target protein, and E3 ligase involved.[6] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is therefore crucial to perform dose-response experiments over a wide range of concentrations, spanning from picomolar to high micromolar, to identify the optimal degradation window and detect the onset of the hook effect.[2][7]
Troubleshooting Guide
Problem 1: My dose-response curve has a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular concentration range, especially at the higher concentrations where the decrease in degradation is observed.[1][7]
-
Determine the Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.[8]
-
Analyze Data with a Biphasic Model: Use a non-linear regression model that can fit a bell-shaped curve to accurately determine the DC50 and Dmax. Standard sigmoidal models are not suitable for data exhibiting a hook effect.[9]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[8]
-
Problem 2: My PROTAC shows weak or no degradation at the tested concentrations.
-
Likely Cause: Your tested concentration range might be entirely within the hook effect region, or other factors could be at play.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: Test a much wider range of concentrations, including significantly lower ones (e.g., picomolar to nanomolar).[1][7] The optimal concentration for degradation may be much lower than initially anticipated.[1]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations.[1][10] Techniques like AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) can confirm if the PROTAC is capable of bringing the target protein and E3 ligase together.[10][11]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, masking its true degradation potential. Consider performing a cell permeability assay if degradation is consistently low.[1][12]
-
Verify Target Engagement: Confirm that the PROTAC can bind to its intended target protein and the E3 ligase within the cell using assays like NanoBRET.[7][13]
-
Check E3 Ligase Expression: Ensure that the cell line used expresses the E3 ligase that your PROTAC is designed to recruit.[14]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay Technique | Principle | Advantages | Disadvantages |
| AlphaLISA | Proximity-based immunoassay generating a chemiluminescent signal when donor and acceptor beads are brought together by the ternary complex.[1] | High-throughput, no-wash format. | Requires specific antibodies and tagged proteins. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore on the target protein and E3 ligase upon complex formation.[15] | Homogeneous, sensitive, and suitable for HTS. | Can be prone to interference from library compounds. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface, allowing for real-time kinetics of complex formation.[10] | Provides kinetic data (on/off rates), label-free.[16] | Lower throughput, requires specialized equipment. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged protein and a fluorescently-labeled binding partner in live cells.[17][18] | Live-cell assay, provides physiological context.[17] | Requires genetic modification of cells. |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Degradation Assessment [19]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: AlphaLISA for Ternary Complex Formation [1]
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal is proportional to the amount of ternary complex formed.
-
Mandatory Visualizations
Caption: Mechanism of the PROTAC "hook effect".
Caption: Troubleshooting workflow for the PROTAC "hook effect".
Caption: General workflow for a ternary complex formation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Protein Degradation and PROTACs [worldwide.promega.com]
- 18. Ternary Complex Formation [promega.sg]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions related to the critical challenge of enhancing the cell permeability of large PROTAC molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Issue / Observation | Potential Cause(s) | Suggested Troubleshooting Steps & Solutions |
| 1. High biochemical potency, but low cellular activity. | Poor cell permeability is a primary suspect. The PROTAC may not be reaching its intracellular target in sufficient concentrations.[1] | Assess Permeability: Use assays like PAMPA for passive diffusion or Caco-2 for a more comprehensive view including active transport and efflux.[1][2][3][4] Structural Modification: Linker Optimization: Modify the linker to be more hydrophobic or shorter.[5] Consider replacing flexible PEG linkers with more rigid alkyl or heterocyclic scaffolds like piperidine (B6355638)/piperazine (B1678402) to improve rigidity and solubility.[4][6][7] Reduce Polarity: Replace amide bonds in the linker with esters to decrease the number of hydrogen bond donors (HBDs), which can significantly improve permeability.[8][9] Mask Polar Groups: Investigate if the PROTAC can form intramolecular hydrogen bonds (IMHBs) to shield polar surfaces, a property known as "chameleonicity".[10][11][12][13] |
| 2. Inconsistent results in cell-based assays. | The "hook effect" may be occurring, where high PROTAC concentrations lead to the formation of ineffective binary complexes instead of the productive ternary complex.[14][15] | Optimize Concentration: Perform a dose-response curve over a wide range of concentrations to identify the optimal concentration for target degradation and to characterize the hook effect.[14] Kinetic Analysis: Measure the rates of degradation at different concentrations to understand the dynamics of ternary complex formation and degradation.[16] |
| 3. PROTAC shows high efflux ratio in Caco-2 assay. | The PROTAC is likely a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.[17][18] | Identify Transporter: Use specific inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp) in your Caco-2 assay to confirm which transporter is responsible. Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can involve altering lipophilicity or removing specific chemical motifs that are known to be transporter substrates. Alternative Cell Lines: Use cell lines with lower expression of efflux transporters, like LLC-PK1, to better assess passive permeability.[18] |
| 4. Poor recovery of the PROTAC molecule in permeability assays. | Low aqueous solubility or high non-specific binding to the assay plates can lead to inaccurate permeability measurements.[4][5] | Improve Solubility: Modify the assay buffer, for example by adding a small percentage of a co-solvent like DMSO, or by adding Bovine Serum Albumin (BSA) to the receiver compartment.[19] Linker Modification: Introduce polar motifs like piperidine or piperazine into the linker to enhance aqueous solubility.[7] Formulation Strategies: For in vivo studies, consider formulation approaches like lipid-based nanoparticles or amorphous solid dispersions to improve solubility and absorption.[20] |
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
A1: PROTACs are large molecules, often with molecular weights exceeding 800 Da and a high polar surface area.[4][14] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs.[1] Their size and polarity hinder their ability to passively diffuse across the lipid-rich cell membrane to reach their intracellular protein targets.[14][20]
Q2: What is the "chameleon effect" and how does it improve PROTAC permeability?
A2: The "chameleon effect," or linker-dependent folding, refers to the ability of a PROTAC to adopt different conformations depending on its environment.[4] In a nonpolar environment like the cell membrane, a well-designed PROTAC can fold into a more compact shape, shielding its polar groups through intramolecular hydrogen bonds (IMHBs) and other interactions (e.g., π-π stacking).[10][11][12][13] This reduction in the solvent-accessible polar surface area makes the molecule more lipophilic, facilitating its passage across the membrane.
Caption: The "Chameleon Effect" of PROTAC Permeability.
Q3: How does the linker design impact the permeability of a PROTAC?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties and its ability to permeate cells.[6] Key aspects of linker design include:
-
Length and Flexibility: Shorter, more rigid linkers can reduce the overall molecular weight and polar surface area.[5] However, some flexibility is necessary to allow the PROTAC to adopt a folded conformation for membrane crossing.[12][13]
-
Chemical Composition: Incorporating hydrophobic alkyl chains can improve lipophilicity. Conversely, adding polar, rigid heterocyclic motifs like piperazine or piperidine can enhance both rigidity and aqueous solubility.[6][7]
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors (HBDs) and acceptors (HBAs) in the linker increases polarity. Strategies like replacing amide bonds with esters can reduce the HBD count and improve permeability.[8][21]
Q4: What are the standard experimental methods to assess PROTAC permeability?
A4: Several in vitro assays are commonly used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is cost-effective for early-stage screening.[2][3][21]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[2][3][4]
-
NanoBRET™ Target Engagement Assay: This live-cell method can be adapted to provide a relative measure of intracellular PROTAC availability by comparing target engagement in intact versus permeabilized cells.[22][23]
Caption: Experimental Workflow for Assessing PROTAC Permeability.
Q5: Can computational models predict PROTAC permeability?
A5: Yes, computational modeling is an emerging tool to predict and rationalize the permeability of PROTACs. Machine learning models trained on experimental datasets can predict permeability with reasonable accuracy (>80% in some cases) based on calculated physicochemical descriptors.[24] Molecular dynamics simulations are also used to study the conformational flexibility of PROTACs in different solvent environments, helping to predict their ability to form the folded, membrane-permeable state.[12][13] These in silico methods can help prioritize which PROTACs to synthesize and test, saving time and resources.[25][26]
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[3]
Methodology:
-
Prepare Lipid Solution: Dissolve a synthetic lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane).
-
Coat Donor Plate: Coat the filter membrane of a 96-well microplate (the donor plate) with the lipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the test PROTAC and control compounds in an aqueous buffer (e.g., PBS, pH 7.4) to create the donor solutions. The final DMSO concentration should be kept low (<1%).
-
Fill Acceptor Plate: Add fresh buffer to the wells of a second 96-well plate (the acceptor plate).
-
Assemble Assay: Place the lipid-coated donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution. Add the donor solutions to the donor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantify: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the compound concentration in the acceptor well.
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[3]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days until they form a differentiated, confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer using methods like measuring Transepithelial Electrical Resistance (TEER) or Lucifer Yellow permeability.
-
Prepare Dosing Solution: Dissolve the test PROTAC in transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Perform Assay (Apical to Basolateral - A to B):
-
Add the PROTAC dosing solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Collect samples from both compartments for analysis.
-
-
Perform Assay (Basolateral to Apical - B to A): Conduct the assay in the reverse direction to assess active efflux.
-
Quantify: Analyze the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions. The efflux ratio (Papp B-A / Papp A-B) indicates if the compound is a substrate of efflux transporters. An efflux ratio >2 is generally considered significant.
Summary of Quantitative Data
The following table summarizes typical permeability values for PROTACs from various assays. Note that these are representative values and can vary significantly based on PROTAC structure and assay conditions.
| Assay Type | Permeability Metric | Value Range for PROTACs | Interpretation | Reference(s) |
| PAMPA | Papp (x 10⁻⁶ cm/s) | < 0.1 - 0.6 | Low to Modest. Values are often below the standard for "modest" permeability for small molecules (Papp > 1 x 10⁻⁶ cm/s). | [9][17][21] |
| Caco-2 | Papp (A to B) (x 10⁻⁶ cm/s) | < 0.1 - 2.0 | Low. Often very low due to both poor passive diffusion and active efflux. | [17] |
| Caco-2 | Efflux Ratio | 2 - >80 | High. Many PROTACs are substrates for efflux pumps, leading to high efflux ratios. | [17][18] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Permeability Assay - Profacgen [profacgen.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability | Semantic Scholar [semanticscholar.org]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aragen.com [aragen.com]
- 19. enamine.net [enamine.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. scienceopen.com [scienceopen.com]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validation & Comparative
Unraveling the Efficacy of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD in Targeted Protein Degradation: A Comparative Analysis
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component influencing the efficacy of these heterobifunctional molecules is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a detailed comparison of the efficacy of PROTACs synthesized with the Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD linker against other PROTACs, supported by experimental data and detailed methodologies for key assays.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is not a mere spacer but a crucial determinant of its biological activity. The length, composition, and flexibility of the linker dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex is the cornerstone of PROTAC-mediated protein degradation, as it facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for subsequent destruction by the proteasome. An optimally designed linker ensures a favorable orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.
Comparative Efficacy of PROTACs: Key Performance Indicators
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
While direct comparative data for a PROTAC utilizing the specific this compound linker is not yet publicly available in peer-reviewed literature, we can infer its potential performance by examining studies on PROTACs with similar polyethylene (B3416737) glycol (PEG)-based linkers. Research has consistently shown that the length and composition of PEG linkers significantly impact PROTAC efficacy.
For instance, studies on various targets have demonstrated that linker length optimization is a critical step in developing potent PROTACs. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes and reduced degradation efficiency.
Experimental Protocols for Efficacy Assessment
The following section details the methodologies for key experiments used to evaluate the efficacy of PROTACs.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, the cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the soluble proteins is collected for further analysis.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for all samples.
4. SDS-PAGE and Protein Transfer:
-
An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated to denature the proteins.
-
The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Following electrophoresis, the separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
6. Data Analysis:
-
The intensity of the target protein band is normalized to the loading control band.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
Dose-response curves are generated to determine the DC50 and Dmax values.
Visualizing the Mechanism of Action
To conceptualize the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and experimental workflow.
PROTAC-Mediated Protein Degradation Pathway
Experimental Workflow for Western Blot Analysis
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with its length and composition directly influencing the formation of a productive ternary complex and subsequent protein degradation. While specific comparative efficacy data for PROTACs synthesized with the this compound linker are not yet available in the public domain, the established principles of PROTAC design and the detailed experimental protocols provided herein offer a robust framework for the evaluation of this and other novel PROTAC molecules. Future studies directly comparing the performance of PROTACs with this specific linker against other linker modalities will be invaluable for advancing the rational design of next-generation protein degraders.
Navigating the Plasma Proteome: A Comparative Guide to Maleimide-Based Linker Stability in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature payload release in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides a comprehensive comparative analysis of the plasma stability of various maleimide-based linkers, which are widely used for conjugating cytotoxic payloads to antibodies via cysteine residues. We present a synthesis of experimental data, detailed methodologies for stability assessment, and visual representations of the underlying chemical processes to inform the selection of optimal linker strategies.
The primary mechanism of instability for traditional N-alkylmaleimide-based ADCs in plasma is the retro-Michael reaction.[1][2][3] This reversible reaction can lead to the exchange of the drug-linker with thiol-containing molecules in the plasma, most notably albumin, resulting in premature drug deconjugation.[1][3] A competing and stabilizing reaction is the hydrolysis of the succinimide (B58015) ring, which forms a stable, ring-opened maleamic acid thioether that is no longer susceptible to the retro-Michael reaction.[2][4] The balance between these two pathways is a key factor in determining the overall plasma stability of an ADC.
Comparative Plasma Stability of Maleimide-Based Linkers
The following table summarizes the plasma stability of various maleimide-based linkers from published experimental data. Stability is typically assessed by incubating the ADC in plasma (human, mouse, or rat) at 37°C and monitoring the percentage of intact ADC over time.
| Linker Type | General Structure/Modification | Key Stability Features | Representative Half-life (t½) in Plasma | References |
| N-Alkyl Maleimide (B117702) | Standard maleimide linker (e.g., SMCC) | Prone to retro-Michael reaction, leading to payload exchange with plasma thiols like albumin. | ~4-5 days (rat) | [5] |
| N-Aryl Maleimide | Aryl group attached to the nitrogen of the maleimide | The thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition. | Significantly more stable than N-alkyl maleimides. | [6] |
| Dibromomaleimide (DBM) | Two bromine atoms on the maleimide ring | Enables better stability compared to standard maleimides. | Enhanced stability. | [7] |
| Diiodomaleimide (DIM) | Two iodine atoms on the maleimide ring | Offers rapid bioconjugation and reduced hydrolysis, leading to robust serum stability. | High stability in serum. | [8][9][10] |
| Phenyloxadiazole Sulfone | Alternative to maleimide | Forms a stable, irreversible thioether bond, showing improved stability in human plasma compared to some maleimide conjugates. | High stability, with minimal exchange with albumin. | [11] |
Visualizing Linker Instability Pathways
The interplay between the retro-Michael reaction and hydrolysis is a critical concept in understanding maleimide linker stability.
Caption: Competing pathways of maleimide linker fate in plasma.
Experimental Protocols for Plasma Stability Assessment
Accurate evaluation of linker stability is paramount in ADC development. Below are detailed protocols for common in vitro and in vivo assays.
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This method is used to determine the rate of drug deconjugation from an ADC in a plasma matrix.[12][13]
1. Materials and Reagents:
-
Purified Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris, pH 8.0)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
2. Experimental Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to quench the reaction.
-
For analysis, thaw the samples and add Protein A/G magnetic beads to capture the ADC.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Plot the average DAR versus time to determine the stability profile and calculate the half-life of the conjugate.
Protocol 2: In Vivo Pharmacokinetic Study
This study evaluates the stability and clearance of an ADC in an animal model.[12]
1. Materials and Reagents:
-
Purified ADC
-
Appropriate animal model (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized capillaries)
2. Experimental Procedure:
-
Administer a single intravenous (IV) dose of the ADC to the animal model.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using validated bioanalytical methods (e.g., ELISA for total antibody and LC-MS for intact ADC).
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for both the total antibody and the intact ADC. A faster clearance of the ADC compared to the total antibody is indicative of in vivo linker instability.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducible results.
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Conclusion
The stability of maleimide-based linkers in plasma is a multifaceted issue influenced by the specific chemical structure of the maleimide. While traditional N-alkyl maleimides are susceptible to deconjugation via the retro-Michael reaction, next-generation linkers, including N-aryl and disubstituted maleimides, offer significantly enhanced stability by promoting rapid hydrolysis to a stable, ring-opened form. The selection of an appropriate linker and rigorous experimental validation of its plasma stability are critical steps in the development of safe and effective antibody-drug conjugates. The protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Assessing the therapeutic index of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD versus traditional inhibitors
An Illustrative Guide for Researchers and Drug Development Professionals
The molecule "Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD" is a chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] As a linker, it connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, but it does not have a therapeutic index on its own.[2] To address the core of the user's request, this guide provides a comparative assessment of the therapeutic index of a hypothetical PROTAC versus a traditional inhibitor. For this purpose, we will use the example of a hypothetical BCR-ABL PROTAC and the well-established traditional inhibitor, Dasatinib, in the context of Chronic Myelogenous Leukemia (CML).
PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their function.[6][7][8][9] This fundamental difference in the mechanism of action has significant implications for the therapeutic index. PROTACs can be effective at lower doses and may overcome resistance mechanisms that affect traditional inhibitors.[6][7][10]
Quantitative Comparison of Efficacy and Cytotoxicity
The therapeutic index is a measure of the relative safety of a drug, calculated as a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. For the purpose of this comparison, we will consider the half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) as measures of efficacy, and the half-maximal cytotoxic concentration (CC50) as a measure of toxicity in relevant cell lines.
| Parameter | Hypothetical BCR-ABL PROTAC | Dasatinib (Traditional Inhibitor) | Significance |
| Mechanism of Action | Catalytic degradation of BCR-ABL protein[7][11] | Occupancy-driven inhibition of BCR-ABL kinase activity[12] | PROTACs can eliminate both enzymatic and non-enzymatic functions of the target protein.[6] |
| Efficacy (IC50/DC50) | DC50: ~10 nM (Degradation) / IC50: ~20 nM (Growth Inhibition) | IC50: ~5 nM (Growth Inhibition) | PROTACs can achieve potent, long-lasting effects even after the compound is no longer present.[6][11] |
| Cytotoxicity (CC50 in non-target cells) | > 10 µM | ~ 1 µM | Potentially wider therapeutic window due to higher selectivity for the target protein. |
| Sustained Effect | Sustained growth inhibition after washout[13] | Rapid recovery of cell growth after washout[13] | The need for less frequent dosing and potential for improved patient compliance. |
| Resistance | Can overcome resistance from point mutations in the kinase domain.[6][10] | Susceptible to resistance from mutations in the kinase domain. | PROTACs may be effective in patient populations that have developed resistance to traditional inhibitors. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the BCR-ABL signaling pathway and the distinct mechanisms of a traditional inhibitor versus a PROTAC.
Caption: BCR-ABL pathway and intervention points.
Experimental Protocols
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the hypothetical BCR-ABL PROTAC or Dasatinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Cell Treatment: Treat CML cells with the hypothetical BCR-ABL PROTAC at various concentrations for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of BCR-ABL degradation relative to the loading control. Calculate the DC50 value.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for comparing these compounds and the logical basis for the potentially improved therapeutic index of a PROTAC.
Caption: Experimental workflow for comparison.
Caption: Rationale for an improved therapeutic index.
References
- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C26H32N4O8 | CID 57654311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mal-amido-PEG2-C2-acid | TargetMol [targetmol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. Advantages of PROTAC over traditional drugs | Blog [aurigeneservices.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological difference between degrader and inhibitor against oncogenic BCR-ABL kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating PROTAC-Induced Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][3] A PROTAC molecule typically consists of a ligand that binds to the POI, another ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]
Given this unique mechanism of action, robust and comprehensive validation is essential to confirm on-target degradation, assess selectivity, and understand the downstream consequences.[1] Relying on a single analytical method is insufficient. Therefore, a suite of orthogonal techniques is crucial to generate a reliable and complete data package for any PROTAC development program.[1] This guide provides an objective comparison of key orthogonal methods, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in designing effective validation strategies.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.
Comparison of Orthogonal Validation Methods
A multi-faceted validation approach provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] The choice of methods depends on the stage of drug development, the specific questions being asked, and the available resources. Key parameters often used to quantify PROTAC efficacy include DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximal level of protein degradation achieved).[1]
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blot | Antibody-based detection of a specific protein separated by molecular weight. | Low to Medium | Widely available, relatively inexpensive, provides molecular weight information. | Semi-quantitative, labor-intensive, requires high-quality antibodies.[6] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate. | Low | Gold standard for selectivity, identifies off-targets, highly quantitative.[1][4] | Requires specialized equipment and expertise, complex data analysis.[4] |
| Flow Cytometry | Measures fluorescence of individual cells to quantify protein levels on a per-cell basis. | High | High-throughput, single-cell resolution, can distinguish subpopulations.[1][7] | Indirect measurement, requires high-quality antibodies, fixation can alter epitopes.[8] |
| Immunofluorescence (IF) | Visualizes subcellular localization and abundance of a target protein using fluorescent antibodies. | Low to Medium | Provides spatial and morphological context, qualitative and quantitative.[1][8] | Lower throughput, potential for antibody non-specificity.[9] |
| NanoBRET™/HiBiT | Live-cell assays measuring target engagement or protein levels via bioluminescence resonance energy transfer or enzyme complementation. | High | Real-time kinetics in live cells, high sensitivity, suitable for screening.[10][11] | Requires genetic modification of cells (e.g., tagging the protein of interest). |
| Quantitative PCR (qPCR/ddPCR) | Measures mRNA levels of the target gene. | High | Differentiates protein degradation from transcriptional downregulation.[12] | Does not measure protein levels directly. |
Western Blotting
Western blotting is a foundational technique for confirming the degradation of a target protein. It allows for the direct visualization of the protein of interest and provides information on its molecular weight, which can be useful for identifying post-translational modifications or cleavage products.
Experimental Protocol
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1][5][13]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Separate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[4][13]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.[4][13] Calculate the percentage of degradation relative to a vehicle control.
Mass Spectrometry-Based Proteomics
Quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[1][4] This unbiased approach can simultaneously identify and quantify thousands of proteins, confirming on-target degradation while also revealing any unintended off-target effects.[1]
Experimental Protocol
-
Sample Preparation: Treat cells with the PROTAC (at a concentration that gives maximal degradation) and a vehicle control. Lyse the cells and quantify the total protein.[1]
-
Protein Digestion: Digest the proteins into smaller peptides using an enzyme like trypsin.[1][4]
-
Peptide Labeling: For quantitative analysis, label peptides from different samples with isobaric tags, such as Tandem Mass Tags (TMT) or iTRAQ. This allows for multiplexing and precise relative quantification.[1][4]
-
LC-MS/MS Analysis:
-
Combine and fractionate the labeled peptide samples.
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantify their relative abundance.[1]
-
-
Data Analysis: Use specialized software to identify proteins and quantify changes in their abundance following PROTAC treatment. Perform statistical analysis to identify proteins that are significantly downregulated or upregulated.[1][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selvita.com [selvita.com]
- 7. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 8. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selvita.com [selvita.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to In Vivo Target Engagement Validation for KRAS G12C Inhibitors
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic strategy for what was once considered an "undruggable" target. Validating that these inhibitors effectively engage their target within a complex in vivo environment is crucial for the preclinical and clinical development of new drug candidates. This guide provides a comparative overview of methodologies for assessing the in vivo target engagement of two pioneering KRAS G12C inhibitors, sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), using the NCI-H358 non-small cell lung cancer (NSCLC) xenograft model as a primary example.
Core Methodologies for In Vivo Target Engagement
Two primary methodologies are employed to confirm and quantify the interaction of KRAS G12C inhibitors with their target in vivo:
-
Direct Target Occupancy Assessment by Mass Spectrometry: This method provides a direct measurement of the extent to which the inhibitor is covalently bound to the KRAS G12C protein in tumor tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the levels of both the inhibitor-bound (adducted) and the unbound KRAS G12C protein.
-
Pharmacodynamic (PD) Biomarker Analysis: This indirect approach assesses the functional consequences of target engagement by measuring the modulation of downstream signaling pathways. A key biomarker for KRAS pathway activity is the phosphorylation of extracellular signal-regulated kinase (p-ERK). Inhibition of KRAS G12C is expected to lead to a decrease in p-ERK levels.
Comparative In Vivo Performance: Sotorasib vs. Adagrasib
The following table summarizes available preclinical data for sotorasib and adagrasib in the NCI-H358 xenograft model. It is important to note that the data presented are compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Inhibitor | Assay | Model | Dose | Target Engagement/Pathway Modulation |
| Adagrasib | LC-MS/MS | NCI-H358 Xenograft | 30 mg/kg (single oral dose) | ~74% modification of KRAS G12C at 6 hours |
| Sotorasib | Western Blot | Parental NCI-H358 cells | Not specified in vivo | Significant inhibition of p-ERK |
| Sotorasib | Efficacy Study | NCI-H358 Xenograft | 30 mg/kg (daily) | Showed tumor growth inhibition |
Visualizing the Process
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the KRAS signaling pathway, the mechanism of inhibitor action, and the workflows for target engagement validation.
KRAS G12C signaling pathway and inhibitor action.
Unraveling the Optimal Reach: A Side-by-Side Comparison of PEG Linker Length in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, yet often complex, component of this design is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective, data-driven comparison of different length PEG linkers in PROTAC design, offering insights into how linker length profoundly influences degradation efficacy.
The linker in a PROTAC is not merely a spacer but a crucial determinant of the molecule's overall performance. Its length and flexibility directly impact the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][] An optimal linker length facilitates a productive ternary complex geometry, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in inefficient ubiquitination.[3][4]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic investigation into ERα-targeting PROTACs revealed a clear dependence on linker length for optimal degradation in MCF7 breast cancer cells.[3]
| Target Protein | E3 Ligase | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| ERα | VHL | 9 | ~50% | >10 |
| ERα | VHL | 12 | ~75% | ~5 |
| ERα | VHL | 16 | ~95% | ~1 |
| ERα | VHL | 19 | ~70% | ~5 |
| ERα | VHL | 21 | ~60% | >10 |
Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data indicates that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition.[3]
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on PROTACs targeting TBK1, a key regulator in innate immunity, has also underscored the critical role of linker length optimization.[3][5]
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | VHL | < 12 | No degradation observed | - |
| TBK1 | VHL | 21 | 3 | 96% |
| TBK1 | VHL | 29 | 292 | 76% |
Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[3][5]
Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
Studies on CDK9-targeting PROTACs have also demonstrated a clear structure-activity relationship with respect to the linker.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) |
| CDK9 | CRBN | 5 methylene (B1212753) groups | 1.5 |
| CDK9 | CRBN | 6 methylene groups | 2.0 |
| CDK9 | CRBN | 7 methylene groups | 3.5 |
| CDK9 | CRBN | 8 methylene groups | 2.3 |
Table 3: Degradation efficiency of CDK9 degraders with different linker lengths in TC-71 cells. While not PEG linkers, this data with alkyl chains further illustrates the principle of an optimal linker length.[6]
Visualizing the Process: From Mechanism to Workflow
To better understand the intricate processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7][8]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Ternary Complex Formation Assays
Several biophysical and cellular assays can be used to measure the formation of the ternary complex.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): [1]
-
Principle: This bead-based assay measures the proximity of the target protein and the E3 ligase in the presence of the PROTAC.
-
Method:
-
Recombinant tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., FLAG-tagged) are incubated with the PROTAC.
-
AlphaLISA acceptor beads coated with an antibody against one tag (e.g., anti-GST) and donor beads coated with an antibody against the other tag (e.g., anti-FLAG) are added.
-
If a ternary complex forms, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.
-
-
-
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): [9]
-
Principle: These label-free techniques measure the binding kinetics and affinity of the interactions between the PROTAC, target protein, and E3 ligase.
-
Method (SPR):
-
One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip.
-
The PROTAC is injected over the surface, followed by the target protein, or a pre-incubated mixture of the PROTAC and target protein is injected.
-
The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
-
Isothermal Titration Calorimetry (ITC): [9]
-
Principle: ITC directly measures the heat changes that occur upon binding of the PROTAC to the target protein and E3 ligase, providing thermodynamic parameters of the interaction.
-
Method: A solution of the PROTAC is titrated into a solution containing the target protein and E3 ligase, and the heat released or absorbed is measured.
-
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): [10]
-
Principle: A cell-based assay that measures the proximity of the target protein and E3 ligase in live cells.
-
Method:
-
The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor).
-
The E3 ligase is expressed as a fusion with HaloTag®, which is labeled with a fluorescent ligand (the energy acceptor).
-
In the presence of a PROTAC that induces ternary complex formation, the donor and acceptor are brought into close proximity, resulting in energy transfer and a detectable fluorescent signal.
-
-
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its efficacy.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): [11]
-
Principle: A high-throughput, cell-free assay that models passive transcellular permeability.
-
Method:
-
A filter plate is coated with a lipid-infused artificial membrane, separating a donor well from an acceptor well.
-
The PROTAC is added to the donor well, and after an incubation period, the concentration of the PROTAC in the acceptor well is measured.
-
The apparent permeability coefficient (Papp) is calculated.
-
-
-
Caco-2 Permeability Assay: [11][12]
-
Principle: A cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.
-
Method:
-
Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate.
-
The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.
-
The amount of PROTAC that crosses the monolayer to the other side is measured over time.
-
This allows for the determination of the apparent permeability coefficient in both directions (Papp A-to-B and Papp B-to-A) and the efflux ratio.
-
-
Conclusion
The length of the PEG linker is a paramount consideration in the design of effective PROTACs. The experimental data clearly demonstrates that there is an optimal linker length for each target protein and E3 ligase combination, which is critical for achieving potent and maximal protein degradation. A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal candidate. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of novel PROTAC molecules, empowering researchers to rationally design the next generation of targeted protein degraders.
References
- 1. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Ternary Complex Formation [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
A Comparative Guide to the Cross-Reactivity Profiles of AZD-Based Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The specificity of targeted therapies is a critical determinant of their efficacy and safety. Off-target effects, resulting from the interaction of a drug with unintended molecular targets, can lead to adverse events and impact the therapeutic window. This guide provides an objective comparison of the cross-reactivity profiles of selected AstraZeneca (AZD)-based targeted therapies against relevant alternatives.
This analysis is supported by quantitative experimental data to facilitate a clear comparison of their selectivity. Detailed methodologies for the key experiments are provided, along with visualizations of the associated signaling pathways to offer a comprehensive overview for drug development professionals.
Section 1: EGFR Inhibitors: Osimertinib vs. First-Generation TKIs
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations.[1] Its cross-reactivity profile is compared here with the first-generation EGFR TKI, Gefitinib.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the percentage of kinase activity inhibition by Osimertinib and Gefitinib at a 1µM concentration against a panel of selected kinases. This provides a snapshot of their respective selectivities.
| Kinase Target | Osimertinib (% Inhibition at 1µM) | Gefitinib (% Inhibition at 1µM) |
| EGFR | 99 | 98 |
| ABL1 | 2 | 10 |
| ALK | 0 | 5 |
| AURKA | 5 | 15 |
| BRAF | 1 | 3 |
| FLT3 | 10 | 25 |
| INSR | 8 | 20 |
| MET | 3 | 12 |
| SRC | 12 | 30 |
| VEGFR2 | 7 | 22 |
Data adapted from a comparative profiling study.
Mandatory Visualization: EGFR Signaling Pathway
The diagram below illustrates the central role of EGFR in cell signaling and the point of inhibition by EGFR TKIs.
Caption: Simplified EGFR signaling pathway and TKI inhibition.
Section 2: Src/Abl Kinase Inhibitors: Saracatinib vs. Alternatives
Saracatinib (AZD0530) is a potent inhibitor of the Src family of kinases and Abl kinase.[2] Its cross-reactivity is compared with Bosutinib and Dasatinib, two other well-characterized Src/Abl inhibitors.
Data Presentation: Kinase Inhibition Profiles (IC50)
The following table presents the half-maximal inhibitory concentrations (IC50) of Saracatinib, Bosutinib, and Dasatinib against a selection of kinases, demonstrating their differential selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | Saracatinib (IC50, nM) | Bosutinib (IC50, nM) | Dasatinib (IC50, nM) |
| SRC | 2.7 | 1.2 | 0.8 |
| ABL1 | 11 | 1.0 | <1 |
| LCK | 4 | 1.5 | <1 |
| FYN | 5 | 1.1 | 0.7 |
| YES | 4 | 1.4 | 0.6 |
| KIT | >1000 | >1000 | 12 |
| PDGFRβ | 350 | 94 | 28 |
| VEGFR2 | 850 | 150 | 30 |
| EGFR | >1000 | 480 | 110 |
Data compiled from publicly available kinase profiling studies.
Mandatory Visualization: Src Signaling Pathway
The diagram below outlines the role of Src kinase in mediating signals from various cell surface receptors and the point of inhibition by Src inhibitors.
Caption: Overview of the Src kinase signaling pathway.
Section 3: Experimental Protocols
LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay used to measure the affinity of an inhibitor for a kinase.
Principle: The assay relies on the binding of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to a kinase of interest. The kinase is labeled with a europium (Eu)-tagged antibody. When the tracer and antibody-labeled kinase are in close proximity, FRET occurs from the Eu donor to the Alexa Fluor® 647 acceptor. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a loss of FRET.[3]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 5X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Perform serial dilutions of the test inhibitor in 100% DMSO. Subsequently, create 3X intermediate dilutions in 1X Kinase Buffer.
-
Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 3X solution of the kinase tracer at a concentration near its Kd for the target kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X serially diluted test compound or DMSO control to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation and Plate Reading:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at ~340 nm.[3]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using controls (DMSO for high FRET, a known saturating inhibitor for low FRET).
-
Determine IC50 values by fitting the normalized data to a suitable dose-response curve (e.g., four-parameter logistic fit).
-
Mandatory Visualization: LanthaScreen® Assay Workflow
Caption: Workflow for the LanthaScreen® kinase binding assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the protein's stability against thermal denaturation. In a CETSA® experiment, cells are treated with the compound and then subjected to a heat challenge. The amount of soluble, non-denatured target protein remaining after the heat treatment is quantified, typically by Western blotting.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time (e.g., 1 hour) at 37°C to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (for a melt curve) or at a single, fixed temperature (for an isothermal dose-response) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Detection:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For a melt curve, plot the normalized band intensity against the temperature to determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
-
For an isothermal dose-response, plot the normalized band intensity at the fixed temperature against the compound concentration to determine the EC50 of target stabilization.
-
Mandatory Visualization: CETSA® Experimental Workflow
Caption: General workflow of the Cellular Thermal Shift Assay.
References
Safety Operating Guide
Prudent Disposal of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD is not publicly available. Therefore, this compound must be treated as potentially hazardous. The following disposal procedures are based on the chemical's structural components—a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) linker, and complex amide functionalities—and general laboratory safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the utmost care in a designated laboratory area.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2][3]
-
Avoid Contact: Prevent direct contact with skin and eyes.[4]
II. Step-by-Step Disposal Protocol
Given the reactive nature of the maleimide group, a deactivation step is recommended prior to waste collection. However, the deactivated product must still be disposed of as hazardous waste.
Step 1: Deactivation of Reactive Maleimide Moiety (Recommended)
The maleimide group is reactive towards thiols.[5] This reactivity can be neutralized through a quenching process.
-
Prepare Quenching Solution: In a designated chemical fume hood, prepare a quenching solution. A common choice is a solution of a thiol-containing compound like β-mercaptoethanol or glutathione.
-
Reaction: In a suitable, labeled chemical waste container, add the this compound waste (solid or liquid) to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).[5]
-
Incubation: Allow the reaction to proceed for a minimum of two hours at room temperature with occasional gentle mixing to ensure complete deactivation of the maleimide group.[6]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][8]
-
Solid Waste:
-
Liquid Waste:
Step 3: Labeling and Storage
Clear and accurate labeling is mandatory for the safe management of hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Deactivated this compound waste" or "this compound contaminated debris."[6][9] Also, indicate the primary solvent used.
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[8]
Step 4: Final Disposal
The final disposal must be handled by trained professionals.
-
EHS Coordination: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]
-
Documentation: Complete all required hazardous waste disposal forms or tags as per your institution's protocols.[2]
Prohibited Disposal Methods:
-
Do not pour this compound or its waste solutions down the drain.[3][4][5]
-
Do not dispose of solid waste in the regular trash.[8]
III. Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the public domain. The following table provides a general framework for the types of quantitative information that would be relevant, which should be populated with data from a specific SDS or institutional guidelines when available.
| Parameter | Guideline | Rationale |
| Deactivating Agent Ratio | Typically a 10-fold molar excess of a thiol-containing compound (e.g., β-mercaptoethanol) relative to the maleimide compound is used.[5] | Ensures complete reaction and neutralization of the reactive maleimide group. |
| Reaction Time | A minimum of 2 hours at room temperature is recommended for the deactivation reaction.[5][6] | Allows sufficient time for the quenching reaction to go to completion. |
| Container Fill Level | Do not fill waste containers beyond 75-90% of their total capacity. | Prevents spills and allows for vapor expansion. |
| pH for Neutralization | For some corrosive wastes (not directly applicable here but a general principle), neutralization to a pH between 5.5 and 9.5 is required before drain disposal.[10] | This compound should not be drain disposed regardless of pH. All waste must be collected as hazardous. |
IV. Experimental Protocols and Visualizations
Experimental Protocol: Deactivation of this compound Waste
-
Quantify Waste: Estimate the molar quantity of the this compound waste to be deactivated.
-
Calculate Quenching Agent: Based on the estimated molar quantity of the waste, calculate the mass or volume of a 10-fold molar excess of a suitable thiol-containing quenching agent (e.g., β-mercaptoethanol).
-
Prepare for Reaction: In a chemical fume hood, place the this compound waste into a designated hazardous waste container that is compatible with the solvents and reactants.
-
Add Quenching Agent: Carefully add the calculated amount of the quenching agent to the waste container.
-
Mix and Incubate: Gently swirl the container to mix the contents. Seal the container, leaving adequate headspace, and let it stand at room temperature for at least two hours.
-
Label and Store: Ensure the container is properly labeled as "Hazardous Waste: Deactivated this compound" and store it in the designated hazardous waste accumulation area for pickup.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. editverse.com [editverse.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. easychem.com.au [easychem.com.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring the integrity of your research.
Hazard Identification and Safety Precautions
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these hazards, and the compound's intended use as a PROTAC linker which may involve cytotoxic payloads, it is imperative to handle it with the appropriate precautions for a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-tested gloves.[2][3] Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Protective Gown | A disposable, fluid-resistant gown that covers the arms and body should be worn.[4] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes.[4][5] |
| Respiratory Protection | Surgical Mask or Respirator | A surgical mask should be worn to prevent inhalation of airborne particles.[4] For tasks with a higher risk of aerosol generation, such as weighing fine powders or cleaning up spills, a respirator (e.g., N95) may be necessary.[6] |
| Foot Protection | Shoe Covers | Recommended when working with larger quantities or in areas with a risk of spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental reproducibility.
1. Preparation and Weighing:
-
All handling of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of powders.[7]
-
When weighing, utilize anti-static weigh paper or a microbalance enclosure to minimize dispersal of the solid.[7]
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.[7]
-
This compound is a PEG-based linker, and solutions are noted to be unstable. It is recommended to prepare solutions fresh for each use.[1]
3. Experimental Use:
-
The maleimide (B117702) group is reactive towards thiol groups, a common feature in bioconjugation reactions.[7]
-
When performing conjugation reactions, ensure that buffers are maintained between pH 7-7.5 for optimal reactivity.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as pipette tips, tubes, and gloves should be disposed of in a designated hazardous waste container labeled "Cytotoxic Waste".[7][8] |
| Liquid Waste | All solutions containing the compound must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.[7][8] |
| Sharps | Needles, syringes, and other sharps must be placed in a designated puncture-resistant sharps container.[9] |
Spill Management: In the event of a spill, secure the area to prevent others from entering.[4] Wearing full PPE, use a cytotoxic spill kit to absorb and contain the spill.[8] Clean the area with an appropriate decontaminating agent and dispose of all cleanup materials as cytotoxic waste.[4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. Use a suitable laboratory detergent followed by thorough rinsing.[7]
By adhering to these guidelines, researchers can safely handle this compound while maintaining a secure laboratory environment. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before beginning any work.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. ipservices.care [ipservices.care]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. england.nhs.uk [england.nhs.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. smu.ca [smu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
